molecular formula C16H19Cl2N5 B15578406 SHP836

SHP836

Cat. No.: B15578406
M. Wt: 352.3 g/mol
InChI Key: SKFRRNOLFFQBQU-AOOOYVTPSA-N
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Description

SHP836 is a useful research compound. Its molecular formula is C16H19Cl2N5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5/c1-9-7-23(8-10(2)21-9)16-20-6-12(15(19)22-16)11-4-3-5-13(17)14(11)18/h3-6,9-10,21H,7-8H2,1-2H3,(H2,19,20,22)/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFRRNOLFFQBQU-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SHP836 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that SHP836 is a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). Its mechanism of action in cancer cells is centered on its ability to lock the SHP2 protein in an inactive conformation, thereby disrupting key oncogenic signaling pathways. This technical guide will provide a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols representative of its class of inhibitors, and visualizations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of SHP2. Instead of binding to the active catalytic site, it occupies a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1][2][3] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the PTP domain's active site, preventing it from accessing and dephosphorylating its substrates.[3][4][5][6]

The primary consequence of SHP2 inhibition by this compound in cancer cells is the downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][2] SHP2 is a crucial signal transducer downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, an action required for the full and sustained activation of RAS and the subsequent ERK signaling. By preventing this, this compound effectively dampens the proliferative and survival signals that are often hyperactive in cancers driven by RTK mutations or amplifications.[7] Beyond the RAS-ERK pathway, SHP2 is also known to play a role in modulating the PI3K-AKT and JAK-STAT signaling pathways.[1][8]

Quantitative Data

The inhibitory activity of this compound and its selectivity have been quantified in biochemical assays. While extensive cellular activity data for this compound is not as widely published as for its successor compound SHP099, the foundational biochemical data is summarized below.

Parameter Value Notes
SHP2 IC50 12 µMHalf-maximal inhibitory concentration against full-length SHP2 protein.[1][9] Another source reports an IC50 of 5 µM.[4]
SHP1 IC50 > 100 µMDemonstrates selectivity against the closely related phosphatase SHP1.[1]
SHP2PTP IC50 No inhibitionShows no activity against the isolated catalytic PTP domain, confirming an allosteric mechanism.[7]

Signaling Pathway Diagram

The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the point of intervention for this compound.

Caption: this compound Mechanism of Action in the RAS-ERK Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the methodologies used to characterize its more potent successor, SHP099, are representative of the techniques required to evaluate the mechanism of action for this class of allosteric SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on SHP2's phosphatase activity.

  • Principle: A synthetic phosphopeptide substrate is incubated with recombinant full-length SHP2 enzyme in the presence of varying concentrations of the inhibitor. The amount of dephosphorylated product is then measured.

  • Reagents:

    • Recombinant human SHP2 protein

    • Phosphopeptide substrate (e.g., 2P-IRS-1)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)

    • This compound dissolved in DMSO

    • Detection reagent (e.g., Malachite Green-based phosphate (B84403) detection kit)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

    • Add the SHP2 enzyme to the wells of a 384-well plate containing the diluted inhibitor or DMSO control.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • Stop the reaction and measure the released free phosphate using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of ERK Phosphorylation

This experiment assesses the downstream cellular effect of SHP2 inhibition on the MAPK pathway.

  • Principle: Cancer cells dependent on RTK signaling are treated with this compound. Cell lysates are then analyzed by Western blot to detect changes in the phosphorylation level of ERK (p-ERK), a key downstream effector.

  • Cell Lines: RTK-driven cancer cell lines (e.g., KYSE520 with FGFR2 amplification, MDA-MB-468 with EGFR amplification).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO control for a specified time (e.g., 2-4 hours).

    • Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., CST lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

  • Principle: Cells are treated with this compound for an extended period (e.g., 72 hours), and cell viability is measured, often by quantifying the ATP content, which correlates with the number of metabolically active cells.

  • Reagents:

    • Cancer cell lines of interest

    • Complete growth medium

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of this compound concentrations.

    • Incubate the plate for 72 hours under standard cell culture conditions.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a SHP2 inhibitor like this compound, from initial biochemical screening to cellular and in vivo validation.

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Models HTS High-Throughput Screening IC50_determination IC50 Determination (SHP2, SHP1) HTS->IC50_determination Allosteric_Confirmation Mechanism Study (vs. SHP2PTP) IC50_determination->Allosteric_Confirmation Cell_line_selection Select RTK-driven Cancer Cell Lines Allosteric_Confirmation->Cell_line_selection Western_blot Western Blot (p-ERK/t-ERK) Cell_line_selection->Western_blot Viability_assay Cell Viability Assay (GI50) Western_blot->Viability_assay Colony_formation Colony Formation Assay Viability_assay->Colony_formation Xenograft Tumor Xenograft Model Colony_formation->Xenograft PD_analysis Pharmacodynamic Analysis (p-ERK) Xenograft->PD_analysis Efficacy_study Efficacy Study (Tumor Growth Inhibition) PD_analysis->Efficacy_study

Caption: Preclinical Evaluation Workflow for a SHP2 Inhibitor.

References

SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its involvement in key cellular processes, including proliferation, survival, and differentiation, has positioned it as a compelling target for therapeutic intervention, particularly in oncology. SHP836 is an allosteric inhibitor of SHP2, binding to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This guide provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols for its characterization.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the RAS-RAF-MEK-ERK and other signaling pathways.[1][2] Dysregulation of SHP2 activity, through gain-of-function mutations or upstream signaling alterations, is implicated in various developmental disorders and cancers.[3]

Allosteric inhibition of SHP2 represents a promising therapeutic strategy. Unlike active-site inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks SHP2 in an inactive state.[3][4] this compound is one such allosteric inhibitor that stabilizes the auto-inhibited conformation of SHP2, preventing its catalytic activity.[3][4]

Mechanism of Action of this compound

This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[3] This binding event stabilizes the closed, auto-inhibited conformation of the enzyme. In this conformation, the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[3]

cluster_0 Inactive State (Auto-inhibited) cluster_1 Active State Inactive_SHP2 SHP2 (Closed) Active_SHP2 SHP2 (Open) Inactive_SHP2->Active_SHP2 Conformational Change N_SH2_inactive N-SH2 PTP_inactive PTP Domain N_SH2_inactive->PTP_inactive Blocks Active Site N_SH2_active N-SH2 PTP_active PTP Domain Substrate Phosphorylated Substrate PTP_active->Substrate Dephosphorylation pY_Protein Phosphorylated Scaffold Protein pY_Protein->N_SH2_inactive Binding to SH2 domains This compound This compound This compound->Inactive_SHP2 Stabilizes

Figure 1: Mechanism of SHP2 allosteric inhibition by this compound.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and the closely related, more potent allosteric inhibitor SHP099, for comparative purposes.

Compound Assay Type Target IC50 Reference
This compoundBiochemicalFull-length SHP212 µM[4]
This compoundBiochemicalSHP2 PTP Domain>100 µM[3]
SHP099BiochemicalFull-length SHP271 nM[5]

Table 1: Biochemical Activity of this compound and SHP099.

Compound Cell Line Assay Endpoint Result Reference
This compoundHEK293TCellular Thermal ShiftSHP2-WT StabilizationMuted effect[1][6]
SHP099KYSE-520Western Blotp-ERK InhibitionDose-dependent decrease[7]

Table 2: Cellular Activity of this compound and SHP099.

Compound Xenograft Model Dosing Endpoint Result Reference
TNO155RTK-driven cancer modelsOralTumor GrowthTumor stasis[2]
TNO155ALK-driven neuroblastomaOralTumor GrowthReduced growth and invasion[8]

Table 3: Representative In Vivo Efficacy of a SHP2 Allosteric Inhibitor (TNO155).

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Biochemical Inhibition Assay (DiFMUP)

This assay measures the ability of this compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

Start Start Prepare_Reagents Prepare Reagents: - SHP2 Enzyme - DiFMUP Substrate - Assay Buffer - this compound Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate SHP2 with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add DiFMUP to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) Incubate_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the SHP2 biochemical inhibition assay.

Materials:

  • Recombinant full-length SHP2 protein

  • DiFMUP substrate (e.g., from a commercial supplier)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • This compound stock solution in DMSO

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add SHP2 enzyme to the wells of a 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding DiFMUP substrate to a final concentration of 10-100 µM.[9]

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of this compound to SHP2 in real-time.

Start Start Immobilize_SHP2 Immobilize SHP2 onto a sensor chip Start->Immobilize_SHP2 Inject_this compound Inject varying concentrations of this compound Immobilize_SHP2->Inject_this compound Measure_Binding Measure association and dissociation in real-time Inject_this compound->Measure_Binding Regenerate_Surface Regenerate sensor surface Measure_Binding->Regenerate_Surface Analyze_Data Determine Kd, ka, kd Measure_Binding->Analyze_Data Regenerate_Surface->Inject_this compound Next Concentration End End Analyze_Data->End

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Recombinant full-length SHP2 protein

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilize recombinant SHP2 onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

  • Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

  • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blotting for SHP2 Pathway Inhibition

This method assesses the effect of this compound on the phosphorylation of downstream targets of SHP2, such as ERK, in a cellular context.

Start Start Cell_Culture Culture cells and treat with this compound Start->Cell_Culture Cell_Lysis Lyse cells and quantify protein Cell_Culture->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Immunoblot Incubate with primary and secondary antibodies Transfer->Immunoblot Detect Detect protein bands Immunoblot->Detect Analyze Quantify band intensity Detect->Analyze End End Analyze->End

Figure 4: Workflow for Western Blot analysis of SHP2 signaling.

Materials:

  • Cancer cell line expressing a receptor tyrosine kinase (e.g., KYSE-520)

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[7]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.[7][10]

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.

  • Quantify the band intensities to determine the effect of this compound on ERK phosphorylation.

Conclusion

This compound is a valuable tool compound for studying the biological roles of SHP2 and for the development of novel therapeutics. Its allosteric mechanism of action offers a distinct advantage over traditional active-site inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other SHP2 allosteric inhibitors, facilitating further research and drug discovery efforts in this important area. While more potent analogs of this compound, such as SHP099 and TNO155, have advanced further in preclinical and clinical development, the foundational understanding of SHP2 allosteric inhibition provided by this compound remains critical to the field.

References

The Pivotal Role of SHP2 in RAS/MAPK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical and predominantly positive regulatory role in the RAS/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is fundamental to numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[4][5][6] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology and for the treatment of "RASopathies". This technical guide provides an in-depth overview of SHP2's function within the RAS/MAPK cascade, detailing its mechanism of action, key protein interactions, and the downstream consequences of its activity. Furthermore, it offers a compilation of quantitative data on its enzymatic activity and binding affinities, alongside detailed protocols for essential experiments utilized in its study.

Introduction to SHP2

SHP2 is a ubiquitously expressed enzyme composed of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[4][6] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, thereby preventing substrate access.[2][3] This tight regulation is crucial for preventing aberrant signaling.

Activation of SHP2 is a multi-step process initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors or cytokines. This leads to the autophosphorylation of the receptor, creating docking sites for the SH2 domains of various signaling proteins, including SHP2. The binding of SHP2's SH2 domains to specific phosphotyrosine (pY) motifs on activated RTKs or scaffolding adapter proteins, such as Grb2-associated binder 1 (Gab1), induces a conformational change in SHP2.[3] This change relieves the auto-inhibition, exposing the catalytic site and enabling SHP2 to dephosphorylate its substrates.[3][7]

SHP2's Role in the RAS/MAPK Signaling Pathway

Contrary to the typical role of phosphatases as negative regulators of signaling, SHP2 is a key positive regulator of the RAS/MAPK pathway, acting upstream of RAS.[8][9] Its activation is a critical step in the signal relay from activated RTKs to RAS.

Mechanism of RAS Activation

SHP2 facilitates RAS activation through multiple, non-mutually exclusive mechanisms:

  • Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate and inactivate proteins that negatively regulate RAS signaling, such as Sprouty proteins.[10]

  • Scaffolding Function: SHP2 can act as a scaffold, bringing together components of the signaling complex. For instance, it facilitates the recruitment of the Grb2-SOS1 complex to the plasma membrane, where SOS1, a guanine (B1146940) nucleotide exchange factor (GEF), can activate RAS by promoting the exchange of GDP for GTP.[11]

  • Dephosphorylation of Docking Proteins: SHP2 dephosphorylates specific sites on docking proteins like Gab1. This action is thought to regulate the duration and intensity of the signal by modulating the binding of other signaling molecules, including the p85 subunit of PI3K, thereby fine-tuning the overall signaling output.[12] Some studies suggest that SHP2 dephosphorylates RasGAP binding sites on docking proteins, reducing the recruitment of this RAS inactivator.[13]

The central role of SHP2 in activating the RAS/MAPK pathway is underscored by the fact that gain-of-function mutations in PTPN11 lead to hyperactivation of this cascade, driving cellular proliferation and contributing to oncogenesis.[5][14]

Quantitative Data

A quantitative understanding of SHP2's enzymatic activity and its interactions with binding partners is crucial for both basic research and drug development.

Enzymatic Activity of SHP2

The catalytic efficiency of SHP2 can be determined using various in vitro phosphatase assays. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters.

SubstrateSHP2 VariantKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
pNPPWild-Type (catalytic domain)11800.58491.5[1]
pNPPT507K mutant (catalytic domain)5900.46779.7[1]
PDGFRY1021 peptideSH-PTP2(delta SH2)59-1.1 x 10⁵[2]

Note: Data for different substrates and SHP2 constructs are from separate studies and may not be directly comparable due to varying experimental conditions.

Binding Affinities of SHP2 SH2 Domains

The SH2 domains of SHP2 mediate its recruitment to phosphorylated signaling partners. The dissociation constant (Kd) is a measure of the affinity of this interaction.

SH2 DomainPhosphopeptide LigandKd (nM)Reference
N-SH2IRS-1 pY1179~100-500[11]
p85 SH2 domainsYMXM motif peptides0.3 - 3[15]

Note: Direct Kd values for SHP2 SH2 domains are not always readily available in the literature. The provided data for p85 SH2 domains illustrates the high affinity of SH2-phosphopeptide interactions.

Inhibition of SHP2 Activity

The development of SHP2 inhibitors is a major focus of cancer drug discovery. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

InhibitorCell LineEffect MeasuredIC50 (nM)Reference
RMC-4550NCI-H358 (KRASG12C)pERK reduction28[10]
RMC-4550MIA PaCa-2 (KRASG12C)pERK reduction63[10]
SHP099In vitro (SHP2-WT)Dephosphorylation69[16]
JAB-3312In vitro (SHP2 activity)Inhibition1.44[9]
JAB-3312CellularpERK inhibition0.68 - 4.84[9]

Experimental Protocols

Detailed methodologies are essential for the accurate study of SHP2's function.

In Vitro SHP2 Phosphatase Assay (using DiFMUP)

This assay measures the enzymatic activity of purified SHP2 using a fluorogenic substrate.

Materials:

  • Recombinant full-length SHP2 protein

  • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[17][18]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[17]

  • 384-well black microplate

  • Fluorescence plate reader (excitation ~358 nm, emission ~450 nm)[3]

Procedure:

  • Prepare a working solution of SHP2 at a final concentration of 0.5 nM in the assay buffer.[17]

  • To activate full-length SHP2, add the activating peptide to the SHP2 working solution at a concentration determined by titration (e.g., 500 nM) and incubate for 20 minutes at room temperature.[17]

  • Prepare a working solution of DiFMUP in the assay buffer. The final concentration should be at the Km value for SHP2 if known, or a concentration determined by titration (e.g., 100 µM).[3]

  • To a 384-well plate, add 20 µL of the SHP2/activating peptide solution.

  • To initiate the reaction, add 5 µL of the DiFMUP solution to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).[3]

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Co-Immunoprecipitation of SHP2 and GAB1

This technique is used to determine if two proteins interact in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Antibody against SHP2 for immunoprecipitation

  • Antibody against GAB1 for Western blotting

  • Protein A/G agarose (B213101) beads

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture and treat cells as required for your experiment (e.g., stimulate with a growth factor to induce protein-protein interactions).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the anti-SHP2 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-GAB1 antibody to detect the co-immunoprecipitated GAB1. An input control (a small fraction of the cell lysate before immunoprecipitation) should be run in parallel to confirm the presence of GAB1 in the cells.

Western Blotting for Phosphorylated ERK (p-ERK)

This is a standard method to assess the activation state of the MAPK pathway downstream of SHP2.

Materials:

  • Cell lysates prepared as in the co-immunoprecipitation protocol.

  • Primary antibody against phosphorylated ERK1/2 (p-ERK).

  • Primary antibody against total ERK1/2.

  • HRP-conjugated secondary antibody.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • TBST (Tris-buffered saline with 0.1% Tween-20).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[19]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the anti-p-ERK antibody (diluted in blocking buffer, e.g., 1:5000-1:10,000) overnight at 4°C.[19]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000-1:10,000) for 1-2 hours at room temperature.[19]

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[19]

Visualizations

Diagrams illustrating key concepts and workflows.

SHP2_Activation_and_RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Autophosphorylation GAB1 GAB1 pRTK->GAB1 Recruits & Phosphorylates pGAB1 Phosphorylated GAB1 (pY) GAB1->pGAB1 GRB2 GRB2 pGAB1->GRB2 Binds SHP2_inactive SHP2 (Inactive) Auto-inhibited pGAB1->SHP2_inactive Recruits RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP -> GTP RAF RAF RAS_GTP->RAF Activates SOS1 SOS1 SOS1->RAS_GDP Activates GRB2->SOS1 Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->pGAB1 Dephosphorylates (regulatory sites) MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus -> Transcription Factors Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: SHP2 activation and its role in the RAS/MAPK signaling cascade.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-p-ERK) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G ECL Substrate Incubation F->G H Chemiluminescence Detection G->H I Stripping (Optional) H->I Optional J Primary Antibody Incubation (anti-total-ERK) I->J K Secondary Antibody Incubation J->K L Detection & Normalization K->L

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Conclusion

SHP2 is a multifaceted signaling protein that acts as a critical positive regulator of the RAS/MAPK pathway. Its intricate mechanism of action, involving both catalytic and scaffolding functions, makes it a central node in cellular signal transduction. The strong association of SHP2 hyperactivation with human diseases, particularly cancer, has solidified its status as a high-priority therapeutic target. The recent development of potent and specific allosteric inhibitors of SHP2 offers promising new avenues for the treatment of RAS-driven malignancies and other related disorders. A thorough understanding of SHP2's role in signaling, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued advancement of research and the development of effective therapeutic strategies targeting this key enzyme.

References

SHP836: A Technical Guide to its Allosteric Inhibition of SHP2 and Impact on the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cellular signaling pathways, including the Ras-MAPK and PI3K/AKT cascades, which are central to cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a SHP2 inhibitor and its subsequent effects on the PI3K/AKT signaling pathway. This document details the quantitative impact of SHP2 inhibition on key pathway components, provides comprehensive experimental protocols for assessing these effects, and includes visual diagrams to elucidate the complex signaling and experimental workflows.

Introduction: this compound and the SHP2 Phosphatase

This compound is a small molecule that functions as an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity. The allosteric nature of this inhibition confers a high degree of selectivity for SHP2 over other protein tyrosine phosphatases.

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon ligand binding and RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins, such as Grb2-associated binder 1 (GAB1). This recruitment leads to a conformational change in SHP2, relieving its auto-inhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which, in the context of the PI3K/AKT pathway, can modulate signaling flux.

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. Given the central role of the PI3K/AKT pathway in cancer, its regulation by SHP2 and the impact of SHP2 inhibitors like this compound are of significant therapeutic interest.

Quantitative Effects of SHP2 Inhibition on the PI3K/AKT Pathway

The inhibition of SHP2 by compounds with a similar mechanism to this compound, such as the more potent analog SHP099, has been shown to have a context-dependent effect on the PI3K/AKT signaling pathway. In certain cancer cell lines, particularly those driven by RTK signaling, SHP2 inhibition leads to a downstream reduction in PI3K/AKT pathway activity. This is often observed as a decrease in the phosphorylation of key pathway components. However, in other cellular contexts, inhibition of SHP2 can lead to a feedback activation of the PI3K/AKT pathway. The following table summarizes the quantitative effects of SHP2 inhibition on the PI3K/AKT pathway in various cancer cell lines.

Cell LineCancer TypeSHP2 InhibitorConcentrationTarget ProteinChange in PhosphorylationReference
KYSE520Esophageal Squamous Cell CarcinomaSHP09910 µMp-AKT (S473)[1]
KYSE520Esophageal Squamous Cell CarcinomaSHP09910 µMp-S6 (S235/236)[1]
T47D (BYL719 resistant)Breast CancerSHP0992 µMp-AKT (S473)[2]
T47D (BYL719 resistant)Breast CancerSHP0992 µMp-S6[2]
HCC1806Triple-Negative Breast CancerSHP0995 µMp-AKT (S473)[2]
HCC1806Triple-Negative Breast CancerSHP0995 µMp-S6[2]
JHU-022Head and Neck Squamous Cell CarcinomaSHP09910 µMp-AKT (S473)[3]
JHU-022Head and Neck Squamous Cell CarcinomaSHP09910 µMp-S6[3]
Caco-2Colorectal CarcinomaSHP09920 µMp-AKT (S473)Transient ↓ followed by rebound[4]

Note: SHP099 is a more potent, structurally related analog of this compound and its effects are considered representative of the mechanism of action.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on the PI3K/AKT pathway using Western blotting, based on protocols adapted from studies utilizing the similar SHP2 inhibitor, SHP099.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., KYSE520, T47D, HCC1806, JHU-022) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For Western blot analysis, cells are seeded in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and stored at -20°C. Working solutions are prepared by diluting the stock solution in complete culture medium to the desired final concentrations.

  • Treatment: The culture medium is aspirated from the cells and replaced with medium containing the desired concentration of this compound or vehicle control (DMSO). Cells are incubated for the specified duration (e.g., 2, 6, 24 hours).

Western Blot Analysis
  • Cell Lysis:

    • Following treatment, the medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • The plates are scraped to collect the cell lysate, which is then transferred to a pre-chilled microcentrifuge tube.

    • The lysate is incubated on ice for 30 minutes with vortexing every 10 minutes.

    • The lysate is then centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant (protein extract) is collected and transferred to a new tube.

  • Protein Quantification:

    • The protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Equal amounts of protein (20-30 µg) from each sample are mixed with 4x Laemmli sample buffer and boiled at 95°C for 5 minutes.

    • The protein samples are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is then incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended primary antibodies and dilutions include:

      • Rabbit anti-phospho-AKT (Ser473) (1:1000)

      • Rabbit anti-AKT (total) (1:1000)

      • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) (1:1000)

      • Rabbit anti-S6 Ribosomal Protein (total) (1:1000)

      • Mouse anti-β-actin (1:5000) (as a loading control)

    • The membrane is washed three times for 10 minutes each with TBST.

    • The membrane is then incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:5000 in blocking buffer.

    • The membrane is washed again three times for 10 minutes each with TBST.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

    • The chemiluminescent signal is captured using a digital imaging system.

    • Densitometry analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the changes in protein phosphorylation. The levels of phosphorylated proteins are normalized to the total protein levels.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

SHP2_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds GAB1 GAB1 RTK->GAB1 recruits & phosphorylates PI3K PI3K GAB1->PI3K activates SHP2_inactive SHP2 (inactive) GAB1->SHP2_inactive recruits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activates SHP2_active->GAB1 dephosphorylates (modulates signal) This compound This compound This compound->SHP2_inactive stabilizes This compound->SHP2_active inhibits PIP2->PIP3 AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 activates S6K S6K mTORC1->S6K activates pS6K p-S6K S6K->pS6K Cell_Pro_Surv Cell Proliferation & Survival pS6K->Cell_Pro_Surv promotes

Caption: SHP2-mediated regulation of the PI3K/AKT pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed cancer cells in 6-well plates B Treat with this compound or vehicle (DMSO) A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer C->D E Quantify protein concentration (BCA) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibodies H->I J Incubate with secondary antibody I->J K Detect with ECL J->K L Image acquisition K->L M Densitometry analysis L->M

Caption: Experimental workflow for analyzing this compound's effect on the PI3K/AKT pathway.

Conclusion

This compound represents a valuable research tool for investigating the complex role of SHP2 in cellular signaling. Its allosteric mechanism of action provides a specific means to probe the consequences of SHP2 inhibition. As demonstrated, SHP2 plays a modulatory role in the PI3K/AKT pathway, and its inhibition by this compound can lead to a reduction in pathway activity in certain cancer contexts. This effect, however, is not universal and can be influenced by the specific cellular background and the activity of upstream receptor tyrosine kinases. The provided experimental protocols and diagrams serve as a comprehensive resource for researchers aiming to investigate the intricate relationship between SHP2 and the PI3K/AKT pathway, and to explore the therapeutic potential of SHP2 inhibition in cancer and other diseases. Further research is warranted to fully elucidate the context-dependent effects of this compound and to identify predictive biomarkers for sensitivity to SHP2 inhibition.

References

SHP836: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document details its chemical structure, and physicochemical and pharmacological properties, and provides detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a small molecule inhibitor of SHP2. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine[1][2]
Synonyms SHP-836, SHP 836[1][2]
CAS Number 1957276-35-5[1]
Chemical Formula C₁₆H₁₉Cl₂N₅[1][2]
Molecular Weight 352.26 g/mol [1][2]
Appearance Solid powder[2]
Purity >98%[1][2]
Solubility Soluble in DMSO[2]
SMILES NC1=NC(N2C--INVALID-LINK--N--INVALID-LINK--C2)=NC=C1C3=CC=CC(Cl)=C3Cl[2]
InChI Key SKFRRNOLFFQBQU-AOOOYVTPSA-N[2]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years.[2]

Mechanism of Action

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4] In its basal state, SHP2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity.[3]

This compound binds to a "tunnel" like allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.[5] This binding stabilizes the inactive, autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6]

Signaling Pathways

SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. By inhibiting SHP2, this compound effectively downregulates this pathway, which is frequently hyperactivated in various cancers.[7][8] The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention by this compound.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylates inhibitory sites This compound This compound This compound->SHP2_inactive Binds and stabilizes RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: SHP2-mediated activation of the RAS/MAPK pathway and inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueCell Line / ConditionsReference(s)
IC₅₀ (Full-length SHP2) 12 µMIn vitro biochemical assay[6]
ΔTm (SHP2-WT) 1.9 °CCellular Thermal Shift Assay (CETSA) at 50 µM this compound[3]
Effect on Downstream Signaling Downregulates DUSP6 mRNAKYSE-520 cancer cells[1]

Experimental Protocols

In Vitro SHP2 Biochemical Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against SHP2 using a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5][9]

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20[10]

  • This compound stock solution in DMSO

  • Black, flat-bottom 384-well assay plates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant SHP2 protein in ice-cold Assay Buffer to the desired working concentration (e.g., 0.5 nM).[11]

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound solution or vehicle (DMSO in Assay Buffer for control). b. Add 10 µL of the diluted SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 5 µL of DiFMUP solution (in Assay Buffer) to each well. The final concentration of DiFMUP should be at or near its Km value for SHP2.[12]

  • Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity kinetically over 30-60 minutes at room temperature using a fluorescence plate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical_Assay_Workflow A Prepare this compound Serial Dilution B Add this compound/Vehicle to Plate A->B C Add SHP2 Enzyme B->C D Incubate (30 min, RT) C->D E Add DiFMUP Substrate D->E F Kinetic Fluorescence Reading E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro SHP2 biochemical inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13][14]

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Cell culture medium and reagents

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

  • Primary antibody: anti-SHP2

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

  • Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.

  • Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]

  • Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and incubating on ice. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16] c. Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.

  • Data Analysis: a. Quantify the band intensities for SHP2 at each temperature for both vehicle- and this compound-treated samples. b. Normalize the intensities to the non-heated control (100% soluble). c. Plot the percentage of soluble SHP2 against the temperature to generate melting curves. d. Determine the melting temperature (Tm) for each condition. The change in Tm (ΔTm) indicates the degree of stabilization by this compound.

CETSA_Workflow A Treat Cells with this compound/Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collect Soluble Protein Fraction D->E F Western Blot for SHP2 E->F G Quantify Bands and Plot Melting Curves F->G H Determine ΔTm G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis of p-ERK Levels

This protocol describes how to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS/MAPK pathway.[17][18]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • This compound stock solution in DMSO

  • Growth factor (e.g., EGF) for stimulation

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Extraction: a. Place the culture plates on ice and wash the cells with ice-cold PBS. b. Add RIPA lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blot Analysis: a. Determine and normalize protein concentrations. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST). d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal.

  • Re-probing for Total ERK: a. Strip the membrane of the p-ERK antibodies. b. Re-probe the membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels across the different treatment conditions.

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling and disease. Its allosteric mechanism of action provides a distinct advantage in terms of selectivity over traditional active-site inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to characterize the biochemical and cellular effects of this compound and other SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to SHP2 Inhibition in Leukemia and Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a promising therapeutic target in oncology.[1][2] It plays a key role in mediating cell survival and proliferation through the RAS-MAPK, PI3K-AKT, and other signaling pathways.[2][3][4] While activating mutations in PTPN11 are direct drivers of certain leukemias, wild-type SHP2 is essential for the progression of many solid tumors driven by receptor tyrosine kinases (RTKs).[5][6] This has led to the development of allosteric inhibitors that stabilize SHP2 in its inactive conformation.

This guide provides a comprehensive technical overview of SHP2 as a target in leukemia and solid tumors. While the specific compound SHP836 is a known allosteric inhibitor, publicly available data is limited to its biochemical potency.[7] Therefore, this document will focus on the broader class of SHP2 allosteric inhibitors, using data from more extensively studied compounds like TNO155 and RMC-4630 to illustrate the therapeutic potential and research methodologies in this field.

The Role of SHP2 in Cancer Pathogenesis

SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and contains two N-terminal SH2 domains and a C-terminal protein tyrosine phosphatase (PTP) domain.[6] In its basal state, SHP2 is auto-inhibited. Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins. This binding relieves auto-inhibition and activates its phosphatase activity, allowing it to regulate downstream signaling.[6]

Leukemia

Activating, gain-of-function mutations in the PTPN11 gene are frequently found in several hematological malignancies.[2][5][8] They are particularly common in juvenile myelomonocytic leukemia (JMML), and are also found in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5][8][9] These mutations lead to a constitutively active SHP2 protein, resulting in hyperactivation of downstream pathways like RAS-MAPK, which drives uncontrolled proliferation and survival of leukemic cells.[6] Even in leukemias driven by other oncogenes, such as FLT3-ITD in AML, the activity of wild-type SHP2 is often required for full oncogenic signaling.[5]

Solid Tumors

In solid tumors, activating mutations of SHP2 are rare.[2][3] Instead, the phosphatase function of wild-type SHP2 is co-opted by various oncogenic drivers, particularly RTKs like EGFR, FGFR, and MET, as well as RAS mutants.[4][10] SHP2 acts as a crucial downstream effector, linking these upstream oncogenes to the activation of the RAS-MAPK pathway.[3][11] Its aberrant activation has been implicated in the development, progression, and metastasis of numerous solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, pancreatic cancer, breast cancer, and glioblastoma.[3][10] SHP2 also plays a role in the tumor microenvironment, where it can modulate immune responses, for instance by acting downstream of the immune checkpoint receptor PD-1.[1][2]

Core Signaling Pathway

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, FGFR) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation PD1 PD-1 PD1->SHP2_inactive T-Cell Inhibition SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS1 GRB2/SOS1 SHP2_active->GRB2_SOS1 Dephosphorylates inhibitory sites STAT STAT SHP2_active->STAT JAK/STAT Pathway RAS_GDP RAS-GDP (Inactive) GRB2_SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Allosteric_Inhibition_Mechanism Inactive Inactive (Auto-inhibited) 'Closed' Conformation Active Active 'Open' Conformation Inactive->Active Conformational Change Stimulus Upstream Signal (e.g., pY-RTK) Active->Stimulus Signal Transduction Inhibitor Allosteric Inhibitor Inhibitor->Inactive Binds & Stabilizes Stimulus->Inactive Activation signal No_Signal No Downstream Signaling Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochem Biochemical Assay (IC50 vs. SHP2) CellViability Cell Viability Assays (IC50 in Cancer Lines) Biochem->CellViability WesternBlot Western Blot (pERK Inhibition) CellViability->WesternBlot PK Pharmacokinetics (Mouse, Rat) WesternBlot->PK PD Pharmacodynamics (Tumor pERK) PK->PD Xenograft Xenograft Models (Tumor Growth Inhibition) PD->Xenograft Phase1 Phase I Trial (Safety, MTD) Xenograft->Phase1 Phase2 Phase II/III Trials (Efficacy) Phase1->Phase2

References

SHP836 as a chemical probe for SHP2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SHP836 as a Chemical Probe for SHP2

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various cellular processes.[1][2] It is a key component of multiple signaling cascades, including the RAS/ERK/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2][3] Due to its central role in cell growth, differentiation, and survival, aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[2][4][5] This makes SHP2 a high-priority target for therapeutic intervention.

Chemical probes are essential tools for dissecting the biological functions of proteins like SHP2. An ideal chemical probe is a potent, selective, and well-characterized small molecule that enables the study of its target protein in cellular and in vivo contexts. This compound was identified as an allosteric inhibitor of SHP2 and served as a precursor to more potent inhibitors like SHP099.[4] While less potent than its successors, this compound remains a valuable tool for understanding the principles of SHP2 allosteric inhibition and serves as a useful comparator compound in SHP2-related research. This guide provides a comprehensive technical overview of this compound, its mechanism, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Allosteric Inhibition

Under basal conditions, SHP2 exists in a "closed" or autoinhibited conformation. In this state, the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[2][4][6] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an "open," active state.

This compound is an allosteric inhibitor that functions by binding to a specific pocket on SHP2, but not at the catalytic active site.[1] This binding site is a tunnel-like region formed at the interface of the N-SH2, C-SH2, and PTP domains.[1][3] By occupying this pocket, this compound stabilizes the autoinhibited, "closed" conformation of the enzyme.[1][7] This mechanism effectively locks the phosphatase in an inactive state, preventing it from engaging with its substrates and propagating downstream signals. The key advantage of allosteric inhibitors over active-site inhibitors is the potential for greater selectivity, as allosteric sites are often less conserved across protein families than catalytic sites.[1][5]

SHP2_Allosteric_Inhibition cluster_0 SHP2 Activation Pathway cluster_1 Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) pY_Peptide Phosphorylated Binding Protein RTK->pY_Peptide Phosphorylates SHP2_Inactive SHP2 (Inactive, Closed Conformation) pY_Peptide->SHP2_Inactive Binds & Activates SHP2_Active SHP2 (Active, Open Conformation) SHP2_Inactive->SHP2_Active Conformational Change SHP2_Inhibited SHP2-SHP836 Complex (Locked Inactive State) Downstream Downstream Signaling (e.g., RAS-MAPK) SHP2_Active->Downstream Activates This compound This compound This compound->SHP2_Inactive Binds to Allosteric Site SHP2_Inhibited->SHP2_Active

Caption: Mechanism of SHP2 allosteric inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and compare it with other well-characterized SHP2 allosteric inhibitors.

Table 1: Biochemical and Cellular Characterization of this compound
ParameterAssay TypeValueReference(s)
IC₅₀ (full-length SHP2) Biochemical Inhibition12 µM[1][7]
IC₅₀ (PTP domain only) Biochemical Inhibition> 100 µM[1]
ΔTₘ (SHP2-WT) Cellular Thermal Shift Assay (CETSA) @ 50 µM+1.9 °C[4][8]
ΔTₘ (SHP2-E76K) Cellular Thermal Shift Assay (CETSA) @ 50 µM+0.9 °C[4]
ΔTₘ (SHP2-WT) Cellular Thermal Shift Assay (CETSA) @ 10 µMNo significant shift[4]

IC₅₀: Half-maximal inhibitory concentration. ΔTₘ: Change in melting temperature, indicating target engagement.

Table 2: Comparative Cellular Target Engagement of SHP2 Allosteric Inhibitors
CompoundConcentrationAssay TypeΔTₘ (SHP2-WT)Reference(s)
This compound 50 µMCETSA+1.9 °C[4][8]
SHP099 10 µMCETSA+3.7 °C[4][8]
RMC-4550 10 µMCETSA+7.0 °C[4][8]
Ex-57 10 µMCETSA+7.0 °C[4][8]

This table highlights the relatively modest cellular target engagement of this compound compared to more potent, next-generation inhibitors.

Signaling Pathways Involving SHP2

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in human cancers.[1][9] Upon stimulation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins and SHP2. SHP2 is recruited to these complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[10][11] By inhibiting SHP2, this compound prevents this activation cascade, leading to reduced ERK phosphorylation (pERK) and decreased cell proliferation in SHP2-dependent cancer models.

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits RAS_GDP RAS-GDP (Inactive) SHP2->RAS_GDP Promotes Activation GRB2_SOS->RAS_GDP Promotes Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2 Inhibits

Caption: SHP2's role in the RAS-MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the proper use and evaluation of chemical probes. Below are protocols for key assays used to characterize this compound.

SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro potency (IC₅₀) of an inhibitor against purified SHP2 enzyme.

Materials:

  • Recombinant full-length SHP2 protein

  • Assay Buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20

  • Substrate: A phosphopeptide, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), or a tyrosine-phosphorylated peptide (e.g., from IRS-1).[12][13]

  • Activating Peptide: A bis-phosphorylated peptide (e.g., from IRS-1) is required to activate the full-length enzyme.[12]

  • This compound or test compound, serially diluted in DMSO

  • 384-well assay plates (black, low-volume)

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of full-length SHP2 and the activating peptide in Assay Buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.[12][13]

  • Enzyme Addition: Add the SHP2/activating peptide solution to the wells containing the compound. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DiFMUP substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/460 nm for DiFMUP) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify and quantify the engagement of a compound with its target protein in intact cells.[14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15]

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2)

  • Cell culture medium and reagents

  • This compound or test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating blocks

  • Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease inhibitors)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for SHP2 and a loading control, or mass spectrometer)

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a set time (e.g., 1 hour) in the cell culture incubator.

  • Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4°C).[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble SHP2 remaining at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Quantify the band intensities for SHP2 at each temperature for both vehicle- and this compound-treated samples. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization. The temperature at which 50% of the protein is denatured is the Tₘ. The change in this value (ΔTₘ) quantifies target engagement.

Experimental and Logical Workflows

Visualizing workflows helps in understanding the sequence and logic of complex experiments.

CETSA_Workflow start Start step1 1. Treat cells with This compound or Vehicle start->step1 step2 2. Harvest and aliquot cell suspension step1->step2 step3 3. Heat Challenge (Apply temperature gradient) step2->step3 step4 4. Cell Lysis (e.g., Freeze-thaw) step3->step4 step5 5. Centrifugation to separate soluble vs. aggregated protein step4->step5 step6 6. Collect Supernatant (Soluble fraction) step5->step6 step7 7. Protein Analysis (e.g., Western Blot for SHP2) step6->step7 step8 8. Quantify and Plot Data (Generate melting curves) step7->step8 end Determine ΔTm (Target Engagement) step8->end

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

InVivo_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) start Start: Tumor Model step1 1. Establish tumor xenografts in mice (e.g., KYSE520) start->step1 step2 2. Administer SHP2 inhibitor (e.g., via oral gavage) step1->step2 step3 3. Collect plasma and tumor samples at time points step2->step3 pk_analysis 4a. Analyze drug concentration in plasma (LC-MS/MS) step3->pk_analysis pd_analysis 4b. Analyze pERK/total ERK in tumors (Western/ELISA) step3->pd_analysis step4 5. Correlate drug exposure (PK) with target inhibition (PD) pk_analysis->step4 pd_analysis->step4 end Establish PK/PD Relationship step4->end

Caption: Workflow for an in vivo Pharmacokinetic/Pharmacodynamic study.

Conclusion

This compound is an important first-generation allosteric inhibitor of SHP2. Although its potency is modest compared to later compounds, its discovery was crucial in validating the allosteric pocket at the interface of the SH2 and PTP domains as a druggable site.[1][4] this compound serves as an excellent tool compound for researchers studying SHP2. It can be used as a negative control or a baseline comparator in assays involving more potent inhibitors. The detailed data and protocols provided in this guide enable researchers, scientists, and drug development professionals to effectively utilize this compound as a chemical probe to further investigate the complex biology of SHP2 and its role in disease.

References

Methodological & Application

Application Notes and Protocols for SHP836 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras/Raf/ERK and PI3K/Akt pathways.[1][2][3] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound stabilizes the inactive conformation of SHP2, preventing its catalytic activity.[1][4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against SHP2.

CompoundAssay TypeTargetIC50Reference
This compoundBiochemical AssayFull-length SHP212 µM[4]
This compoundEnzymatic Phosphatase AssaySHP2-WT5 µM[5]

Signaling Pathway

SHP2 is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then dephosphorylates downstream targets, ultimately leading to the activation of the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, which promote cell proliferation, survival, and differentiation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K Ras RAS Grb2_SOS->Ras SHP2->Ras activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt AKT PI3K->Akt Akt->Proliferation This compound This compound This compound->SHP2 inhibits

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay (Fluorescence-based)

This protocol describes a common in vitro method to determine the enzymatic activity of SHP2 and the inhibitory potential of compounds like this compound using a fluorogenic substrate.

Materials:

  • Recombinant full-length SHP2 protein

  • SHP2 inhibitor (e.g., this compound)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant SHP2 protein in Assay Buffer to the desired concentration. To activate wild-type SHP2, pre-incubate it with the activating peptide.

  • Assay Reaction: a. Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. b. Add 10 µL of the SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for compound binding. d. Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.

  • Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode for 15-30 minutes at room temperature using a fluorescence plate reader.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read). b. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SHP2_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_enzyme Prepare SHP2 Enzyme (with activating peptide) start->prep_enzyme add_compound Add this compound to 384-well Plate prep_compound->add_compound add_enzyme Add SHP2 Enzyme prep_enzyme->add_enzyme add_compound->add_enzyme incubate Incubate at RT (15-30 min) add_enzyme->incubate add_substrate Add DiFMUP Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 355 nm, Em: 460 nm) add_substrate->read_fluorescence analyze_data Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the SHP2 Biochemical Inhibition Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that an inhibitor binds to its intended target within a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

  • HEK293T cells

  • Cell culture medium and reagents

  • SHP2 inhibitor (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

  • Antibodies against SHP2 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermocycler

Procedure:

  • Cell Treatment: a. Culture HEK293T cells to ~80% confluency. b. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures in a thermocycler for 3 minutes to denature proteins. d. Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer. b. Centrifuge the lysates to pellet the aggregated, denatured proteins. c. Collect the supernatant containing the soluble proteins. d. Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against SHP2 and a loading control. d. Incubate with the appropriate secondary antibodies. e. Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: a. Quantify the band intensities for SHP2 and the loading control. b. Normalize the SHP2 band intensity to the loading control. c. Plot the normalized SHP2 intensity against the temperature for each this compound concentration to generate melting curves. d. The shift in the melting temperature (Tm) indicates target engagement by the inhibitor.

CETSA_Workflow start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells heat_cells Heat Cell Suspension at Temperature Gradient treat_cells->heat_cells lyse_cells Cell Lysis and Centrifugation heat_cells->lyse_cells collect_supernatant Collect Soluble Protein Fraction lyse_cells->collect_supernatant western_blot Western Blot for SHP2 and Loading Control collect_supernatant->western_blot analyze_data Quantify Bands and Generate Melting Curves western_blot->analyze_data end End analyze_data->end

References

Application Notes: Utilizing SHP836 for Western Blot Analysis of Phospho-ERK (pERK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of SHP836 in the analysis of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically focusing on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical upstream regulator of the RAS-RAF-MEK-ERK signaling cascade. By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to a reduction in the phosphorylation of ERK (pERK) at residues Thr202 and Tyr204.

It is important to clarify that this compound targets SHP2, not the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). While both are involved in cellular signaling, they operate in distinct pathways. This document will focus on the SHP2-ERK signaling axis and the application of this compound to modulate and measure pERK levels via western blot analysis, a key method for assessing pathway inhibition.

Signaling Pathway and Mechanism of Action

The SHP2 phosphatase plays a crucial role in transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors. Upon growth factor binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and finally ERK. Activated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. This compound, as an allosteric inhibitor, locks SHP2 in its auto-inhibited state, thereby preventing this signaling cascade and reducing pERK levels.

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Growth Factor Signal SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS RAS SHP2_active->RAS Promotes Activation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Phosphorylation (Thr202/Tyr204) Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Regulates This compound This compound This compound->SHP2_inactive Allosteric Inhibition (Stabilizes Inactive State)

Caption: SHP2-ERK signaling pathway and inhibition by this compound.

Data Presentation

The inhibitory effect of SHP2 inhibitors on ERK phosphorylation is concentration-dependent. The following tables provide representative quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound and other SHP2 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay Type IC50

| Full-length SHP2 | Enzymatic Assay | 12 µM[1] |

Table 2: Representative Cellular IC50 Values of SHP2 Inhibitors on pERK Levels This data is representative of potent, selective allosteric SHP2 inhibitors and provides a reference for designing dose-response experiments with this compound.

Compound Cell Line Assay Type pERK IC50
TNO155 KYSE520 pERK Assay 0.008 µM
RMC-4550 Molm14 (FLT3-ITD) Western Blot ~5-10 nM

| SHP099 | KYSE-520 | Western Blot | ~20-50 nM |

Table 3: Example Densitometry Data from a pERK Western Blot This table illustrates how to present quantitative data from a western blot experiment investigating the dose-dependent effect of an SHP2 inhibitor on pERK levels. Values are normalized to total ERK and expressed as a fold change relative to the vehicle control.

TreatmentConcentration (µM)pERK/Total ERK Ratio (Normalized Fold Change)Standard Deviation
Vehicle (DMSO)01.00± 0.12
This compound10.85± 0.10
This compound50.62± 0.08
This compound100.35± 0.05
This compound250.15± 0.04
This compound500.05± 0.02

Experimental Protocols

This section provides a detailed protocol for performing a western blot analysis to determine the effect of this compound on pERK levels in cultured cells.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Detection & Analysis A 1. Cell Culture & Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/Nitrocellulose) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-pERK, 4°C Overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Signal Detection (ECL Substrate) I->J K 11. Imaging J->K L 12. Stripping & Re-probing (Total ERK & Loading Control) K->L M 13. Densitometry Analysis (pERK / Total ERK Ratio) L->M

Caption: Experimental workflow for western blot analysis of pERK.
Materials and Reagents

  • Cell Line: A cell line with a constitutively active or growth factor-stimulable MAPK pathway (e.g., KYSE-520, HeLa, A549).

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, Laemmli sample buffer.

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.

    • Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total ERK).

    • Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

    • If necessary, serum-starve the cells for 4-6 hours to reduce basal pERK levels.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control (DMSO).

    • If the pathway requires stimulation, add a growth factor (e.g., EGF at 10 ng/mL) for the last 5-10 minutes of the inhibitor treatment period.

  • Cell Lysis and Protein Quantification:

    • After treatment, place culture plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Wash the membrane with TBST.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-pERK antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane should be stripped and re-probed for total ERK and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control to determine the fold change in phosphorylation.

References

Application Notes and Protocols for SHP836 Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context. This document provides a detailed protocol for performing a CETSA to assess the target engagement of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node involved in various cellular processes, including cell growth, differentiation, and survival. Its dysregulation is implicated in several human diseases, particularly cancer. This compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This protocol is designed for researchers in drug discovery and chemical biology to confirm the binding of this compound to SHP2 within intact cells.

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[1][2] Upon stimulation by growth factors or cytokines, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, leading to the activation of downstream effectors such as RAS and ERK.[3] this compound, as an allosteric inhibitor, prevents the conformational changes required for SHP2 activation.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Dephosphorylation (Activation) PI3K PI3K SHP2_active->PI3K STAT STAT SHP2_active->STAT This compound This compound This compound->SHP2_inactive Binds and stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT CETSA_Workflow cluster_workflow CETSA Experimental Workflow cell_culture 1. Cell Culture (e.g., HEK293T) transfection 2. Transient Transfection (e.g., SHP2-ePL construct) cell_culture->transfection compound_treatment 3. Compound Treatment (this compound or Vehicle) transfection->compound_treatment heat_challenge 4. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge lysis 5. Cell Lysis heat_challenge->lysis separation 6. Separation of Soluble Fraction lysis->separation detection 7. Quantification of Soluble SHP2 separation->detection analysis 8. Data Analysis (Melt/Isothermal Curves) detection->analysis

References

Application Note & Protocol: Investigating the SHP2 Interactome Using Co-Immunoprecipitation in Conjunction with the Allosteric Inhibitor SHP836

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a critical component of several signaling cascades, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which regulate essential cellular processes like proliferation, survival, and differentiation.[1][4] Structurally, SHP2 contains two tandem SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) catalytic domain.[2][5] In its basal state, the N-SH2 domain folds back to block the active site of the PTP domain, maintaining SHP2 in an auto-inhibited, inactive conformation.[6][7] Upon cellular stimulation, SHP2 is recruited via its SH2 domains to phosphorylated tyrosine residues on RTKs or scaffold adapter proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[8][9]

Due to its central role in promoting oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[2][10] SHP836 is an allosteric inhibitor of SHP2.[11] Unlike orthosteric inhibitors that target the catalytic site, this compound binds to a pocket that exists in the closed, inactive conformation of SHP2, stabilizing this conformation and preventing its activation.[6][11]

Principle of the Application This document provides a protocol for utilizing co-immunoprecipitation (Co-IP) to isolate the SHP2 protein complex from cell lysates.[12] Co-IP is a robust technique used to study protein-protein interactions in vivo.[12][13] By using an antibody specific to SHP2, the entire complex of SHP2 and its interacting proteins can be captured and "pulled down".

Furthermore, this application note describes how to integrate the SHP2 inhibitor this compound into the experimental workflow. Treating cells with this compound prior to Co-IP allows researchers to investigate how the inhibition of SHP2's catalytic activity and the stabilization of its inactive state affect its association with binding partners. This approach can reveal dependencies of protein-protein interactions on the conformational state of SHP2 and can help elucidate the functional consequences of SHP2 inhibition.

Quantitative Data & Reagents

Table 1: Properties of SHP2 Inhibitor this compound

Property Value Reference
Target SHP2 (PTPN11) [11]
Mechanism Allosteric Inhibitor [11]
IC₅₀ 12 µM (for full-length SHP2) [11]

| Binding Mode | Stabilizes the auto-inhibited conformation of SHP2 |[6][11] |

Table 2: Key SHP2 Interacting Proteins for Co-IP Analysis

Interacting Protein Function / Pathway Potential Impact of this compound Reference
Gab1 / Gab2 Scaffolding proteins, link RTKs to PI3K and RAS pathways May decrease interaction if binding is dependent on SHP2's active conformation. [2]
IRS-1 Insulin Receptor Substrate, PI3K/Akt pathway SHP2 dephosphorylates IRS-1; inhibition may alter this interaction. [8]
PDGFRα Platelet-Derived Growth Factor Receptor, RTK signaling SHP2 binds to phosphorylated PDGFRα. [14]
p120 RasGAP GTPase-activating protein, negative regulator of RAS SHP2 dephosphorylates RasGAP, prolonging RAS activation; inhibition may alter complex formation. [2]
PD-1 Immune checkpoint receptor in T cells SHP2 is a downstream effector of the PD-1 cascade. [15][16]

| GRB2/SOS1 | Adaptor/GEF complex, activates RAS | Phosphorylated SHP2 binds to this complex via GAB1. |[2] |

Signaling Pathway & Experimental Workflow

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK GAB1 GAB1 RTK->GAB1 recruits PD1 PD-1 SHP2_inactive SHP2 (Inactive) PD1->SHP2_inactive recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation GRB2_SOS1 GRB2/SOS1 SHP2_active->GRB2_SOS1 activates PI3K_AKT PI3K-AKT Pathway SHP2_active->PI3K_AKT modulates RAS RAS GRB2_SOS1->RAS activates RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK activates Proliferation Proliferation RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival GAB1->SHP2_inactive recruits This compound This compound This compound->SHP2_inactive stabilizes

Caption: SHP2 signaling pathway and point of intervention for this compound.

CoIP_Workflow start 1. Cell Culture treatment 2. Treat cells with This compound or Vehicle start->treatment lysis 3. Cell Lysis (Non-denaturing buffer) treatment->lysis preclear 4. Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip 5. Immunoprecipitation (Add anti-SHP2 Ab) preclear->ip capture 6. Immune Complex Capture (Add Protein A/G beads) ip->capture wash 7. Wash Beads (3-5 times) capture->wash elute 8. Elution wash->elute analysis 9. Analysis (Western Blot / Mass Spec) elute->analysis

References

Application Notes and Protocols for SHP836 in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways.[1] SHP2 is a key downstream effector of various receptor tyrosine kinases (RTKs) and cytokine receptors, and its activation is implicated in the pathogenesis of various cancers. By stabilizing SHP2 in an inactive conformation, this compound blocks its catalytic activity, thereby modulating downstream signaling cascades that are crucial for cell survival and proliferation.[1] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability and proliferation.

Mechanism of Action

SHP2 is a crucial transducer of signals from RTKs to downstream pathways, most notably the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways. Upon growth factor binding to its receptor, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of these cascades. This compound, as an allosteric inhibitor, binds to a pocket on SHP2 that is distinct from the active site, inducing a conformational change that locks the enzyme in a closed, auto-inhibited state. This prevents the catalytic domain from accessing its substrates, thereby attenuating downstream signaling and inhibiting cell proliferation and survival.

Data Presentation

While extensive quantitative data on the effects of this compound on the viability and proliferation of various cancer cell lines are not widely available in the public domain, the following tables summarize the known enzymatic potency of this compound and provide a template for researchers to record their own experimental data.

Table 1: Enzymatic Inhibition of SHP2 by this compound

CompoundTargetIC50 (µM)Assay Condition
This compoundFull-length SHP212Biochemical assay
This compoundSHP2-WT5Enzymatic phosphatase assay

Data compiled from publicly available sources.[1]

Table 2: Template for Cell Viability Data (IC50 in µM)

Cell LineCancer TypeThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
e.g., KYSE-520Esophageal CancerEnter DataEnter Data
e.g., NCI-H358Lung CancerEnter DataEnter Data
e.g., MIA PaCa-2Pancreatic CancerEnter DataEnter Data
Enter Cell LineEnter Cancer TypeEnter DataEnter Data

Table 3: Template for Cell Proliferation Data (% Inhibition at 10 µM this compound)

Cell LineCancer Type% Proliferation Inhibition after 48h% Proliferation Inhibition after 72h
e.g., KYSE-520Esophageal CancerEnter DataEnter Data
e.g., NCI-H358Lung CancerEnter DataEnter Data
e.g., MIA PaCa-2Pancreatic CancerEnter DataEnter Data
Enter Cell LineEnter Cancer TypeEnter DataEnter Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be ≤ 0.1%.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired time points (e.g., 48 and 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell Proliferation Assay (BrdU Assay)

This protocol outlines a method to measure the effect of this compound on the proliferation of cancer cells by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C, depending on the cell doubling time.

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells by adding the fixing/denaturing solution.

    • Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Wash the wells with PBS.

    • Add the anti-BrdU antibody solution to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells with PBS.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of proliferation for each treatment group relative to the vehicle control.

  • Plot the percentage of proliferation against the log of this compound concentration to determine the inhibitory effect.

Visualizations

SHP2_Signaling_Pathways cluster_Ras_Raf_ERK Ras/Raf/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_JAK_STAT JAK/STAT Pathway RTK1 RTK GRB2_SOS GRB2/SOS RTK1->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation/ Survival ERK->Proliferation1 RTK2 RTK PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival1 Survival/ Growth mTOR->Survival1 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Transcription Gene Transcription STAT->Gene_Transcription SHP2 SHP2 SHP2->GRB2_SOS activates SHP2->PI3K activates SHP2->JAK regulates This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling pathways modulated by this compound.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48h or 72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I SHP2_Inhibition_Mechanism cluster_Active Active State cluster_Inactive Inactive State SHP2_Open SHP2 (Open/Active) Product Product SHP2_Open->Product dephosphorylates SHP2_Closed SHP2 (Closed/Inactive) SHP2_Open->SHP2_Closed Allosteric Inhibition Substrate Substrate Signal Transduction Signal Transduction Product->Signal Transduction No Signal Transduction No Signal Transduction SHP2_Closed->No Signal Transduction This compound This compound This compound->SHP2_Closed stabilizes

References

Application Notes and Protocols for X-ray Crystallography of SHP2 in Complex with SHP836

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structural elucidation of the protein tyrosine phosphatase SHP2 in complex with its allosteric inhibitor, SHP836. The provided data and protocols are intended to facilitate further research and drug development efforts targeting SHP2.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling protein involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in several human diseases, including Noonan syndrome and various cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an autoinhibited conformation, presenting a promising therapeutic strategy. The X-ray crystal structure of the SHP2-SHP836 complex provides critical insights into the mechanism of inhibition and a foundation for structure-based drug design.

Data Presentation

Crystallographic Data and Refinement Statistics

The crystal structure of the human SHP2 protein in complex with the inhibitor this compound was determined by X-ray diffraction. The structure is deposited in the Protein Data Bank (PDB) with the accession code 5EHP .[1]

Data Collection Value
PDB ID5EHP[1]
Resolution (Å)1.85[1]
Space groupP 1 21 1
Unit cell dimensions (Å)a=55.3, b=82.2, c=171.0, α=90, β=90, γ=90
Wavelength (Å)1.5418
R-free0.208[1]
R-work0.174[1]
R-observed0.176[1]
Refinement Value
Modeled Residues965[1]
Atom Count8,600[1]
Total Structure Weight (kDa)122.13[1]
Binding Affinity Data
Compound Assay Type Target IC50 (μM)
This compoundBiochemical AssayFull-length SHP212[2]

Experimental Protocols

While the precise, detailed, step-by-step protocols for the expression, purification, and crystallization of the SHP2-SHP836 complex (PDB: 5EHP) are not exhaustively detailed in the primary publication, the following represents a comprehensive methodology based on the available information and standard protein crystallography practices.

Protein Expression and Purification

A construct of human SHP2 is typically expressed in an E. coli expression system. The protein is often expressed with a purification tag, such as a polyhistidine-tag (His-tag), to facilitate purification.

Protocol:

  • Transformation: Transform E. coli cells (e.g., BL21(DE3) strain) with a plasmid vector containing the human PTPN11 gene.

  • Cell Culture: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein Expression Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the cells at a lower temperature, such as 18°C, overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). Lyse the cells using a sonicator or a microfluidizer.

  • Clarification: Centrifuge the cell lysate at high speed to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SHP2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Tag Cleavage (Optional): If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV protease) overnight.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove aggregates and any remaining impurities. The protein should be eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Concentration: Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).

Co-crystallization of SHP2-SHP836 Complex

The hanging drop vapor diffusion method is a common technique for protein crystallization.

Protocol:

  • Complex Formation: Incubate the purified SHP2 protein with a molar excess of this compound (e.g., 1:3 molar ratio) for at least one hour on ice to allow for complex formation.

  • Crystallization Plate Setup: Set up a 96-well crystallization plate with a variety of commercially available or custom-made crystallization screens.

  • Hanging Drop Setup:

    • Pipette 1 µL of the SHP2-SHP836 complex solution onto a siliconized glass coverslip.

    • Add 1 µL of the reservoir solution from the crystallization screen to the protein drop.

    • Invert the coverslip and place it over the corresponding reservoir well, sealing it with grease to create an airtight environment.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks. The crystals of the SHP2-SHP836 complex (PDB: 5EHP) were grown in a solution containing polyethylene (B3416737) glycol (PEG) as the precipitant.

X-ray Data Collection and Structure Determination

Protocol:

  • Crystal Harvesting: Once suitable crystals have grown, carefully harvest them from the drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol.

  • Flash-Cooling: Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in a synchrotron beamline. Collect X-ray diffraction data at a cryogenic temperature (e.g., 100 K).

  • Data Processing: Process the collected diffraction images to determine the unit cell parameters, space group, and reflection intensities using software such as XDS or HKL2000.

  • Structure Solution: Solve the crystal structure using molecular replacement, using a previously determined structure of SHP2 as a search model.

  • Structure Refinement: Refine the atomic model against the experimental diffraction data using software like PHENIX or REFMAC5. This process involves iterative cycles of model building and refinement to improve the fit of the model to the electron density map and to optimize stereochemical parameters.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS dephosphorylates & activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_inactive stabilizes autoinhibited state

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for X-ray Crystallography

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Expression SHP2 Expression (E. coli) Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Complex SHP2-SHP836 Complex Formation Purification->Complex Crystallization Crystallization (Hanging Drop Vapor Diffusion) Complex->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection Phasing Structure Solution (Molecular Replacement) DataCollection->Phasing Refinement Model Refinement & Validation Phasing->Refinement PDB PDB Deposition (5EHP) Refinement->PDB

Caption: General experimental workflow for SHP2-SHP836 complex structure determination.

Logical Relationship of Allosteric Inhibition

Allosteric_Inhibition cluster_shp2 SHP2 Conformations cluster_inhibitor Inhibitor Binding Inactive Autoinhibited (Closed Conformation) Active Active (Open Conformation) Inactive->Active Activation Signal (e.g., pY-peptide binding) Active->Inactive Basal State This compound This compound This compound->Inactive Binds to allosteric site & stabilizes this state

Caption: Mechanism of allosteric inhibition of SHP2 by this compound.

References

SHP836: A Novel Allosteric SHP2 Inhibitor for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are frequently dysregulated in various cancers. By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in cancer research, with a focus on inducing apoptosis.

Mechanism of Action

SHP2 is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon activation of RTKs, SHP2 is recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. This pathway is crucial for cell proliferation, survival, and differentiation. In many cancer types, hyperactivity of the RAS-ERK pathway drives uncontrolled cell growth and resistance to apoptosis.

This compound allosterically inhibits SHP2, preventing its activation and subsequent downstream signaling. This inhibition leads to a shutdown of the pro-proliferative and anti-apoptotic signals mediated by the RAS-ERK pathway. Consequently, cancer cells treated with this compound can undergo cell cycle arrest and subsequently, apoptosis.

Studies on other allosteric SHP2 inhibitors have demonstrated that their pro-apoptotic effects are mediated through the upregulation of key apoptosis-related proteins. For instance, treatment with SHP2 inhibitors has been shown to increase the expression of cleaved caspase-3 and the pro-apoptotic protein BAK. Furthermore, SHP2 inhibition can increase the cancer cells' dependency on anti-apoptotic proteins like BCL2, making them more susceptible to apoptosis-inducing agents.

Data Presentation

The following tables summarize representative quantitative data on the effects of SHP2 inhibitors on cancer cell lines. While specific data for this compound is limited in publicly available literature, the data presented for other potent SHP2 inhibitors like SHP099 and RMC-4550 provide a strong indication of the expected efficacy of this compound.

Table 1: IC50 Values of SHP2 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeSHP2 InhibitorIC50 (nM)
RPMI-8226Multiple MyelomaSHP099~500
NCI-H929Multiple MyelomaSHP099~750
K562Chronic Myelogenous LeukemiaRMC-45502086

Note: This data is representative of the activity of potent SHP2 inhibitors and serves as a guideline for designing experiments with this compound.

Table 2: Effect of SHP2 Inhibitors on Apoptosis-Related Protein Expression

Cell LineSHP2 InhibitorTreatment DurationProteinChange in Expression
RPMI-8226SHP09948hCleaved Caspase-3Increased
RPMI-8226SHP09948hBAKIncreased
NCI-H929SHP09948hCleaved Caspase-3Increased
NCI-H929SHP09948hBAKIncreased

Note: This data is based on studies with SHP099 and indicates the expected molecular effects of this compound on apoptosis pathways.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression.

Mandatory Visualization

SHP836_Mechanism_of_Action cluster_apoptosis Apoptosis Induction by this compound RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates This compound This compound This compound->SHP2_active Inhibits Apoptosis Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2 Bcl-2 ERK->Bcl2 Inhibits Apoptosis Bax Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Bax Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cancer Cell Culture start->cell_culture shp836_treatment This compound Treatment (Varying concentrations and time) cell_culture->shp836_treatment viability_assay Cell Viability Assay (IC50 Determination) shp836_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) shp836_treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis Markers) shp836_treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound.

Troubleshooting & Optimization

SHP836 in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the SHP2 inhibitor, SHP836, when working with Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a high solubility in DMSO, reaching up to 250 mg/mL (709.70 mM).[1] It is important to note that achieving this concentration may require sonication.[1] For optimal results, it is also recommended to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can impact solubility.[1]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration. If you encounter issues with dissolution, brief sonication can be applied. It is crucial to ensure the solution is clear and free of any visible particulates before storage or use.

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to two years or at -20°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q5: Is there quantitative data available on the stability of this compound in DMSO at various temperatures?

A5: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in DMSO solution over extended periods at various temperatures (e.g., room temperature, 4°C). The provided stability guidelines of up to two years at -80°C and one year at -20°C are based on general recommendations for the product.[1] For critical experiments, it is advisable to perform your own stability assessment. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound in DMSO - The concentration is too high.- The DMSO has absorbed water.- Insufficient mixing.- Do not exceed the maximum solubility of 250 mg/mL.- Use fresh, anhydrous DMSO.- Briefly sonicate the solution in a water bath.- Gentle warming (up to 37°C) can also be applied, but be cautious of potential degradation with sensitive compounds.
Precipitation Observed in Stock Solution After Storage - The storage temperature was not low enough.- The solution underwent multiple freeze-thaw cycles.- The initial dissolution was incomplete.- Ensure storage at -20°C or preferably -80°C.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Before use, bring the vial to room temperature and vortex to ensure complete re-dissolution. If precipitate remains, sonication may be necessary.
Inconsistent Experimental Results - Degradation of this compound in the DMSO stock solution.- Inaccurate concentration of the stock solution.- Prepare fresh stock solutions regularly.- For long-term studies, it is recommended to perform a stability analysis of your stock solution (see Experimental Protocols).- Always ensure the compound is fully dissolved before making dilutions.
Working solution for in vivo experiments shows precipitation - Poor aqueous solubility of this compound.- High concentration of DMSO in the final formulation.- For in vivo studies, it is often necessary to use co-solvents. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]- It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Quantitative Data Summary

Parameter Value Notes Reference
Solubility in DMSO 250 mg/mL (709.70 mM)Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1]
Storage of Stock Solution (in DMSO) -80°C, up to 2 years-20°C, up to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
Storage of Powder -20°C, up to 3 years4°C, up to 2 years[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene (B1209903) vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, weigh out 3.52 mg of this compound (Molecular Weight: 352.26 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex the solution until the powder is completely dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Once the solution is clear and free of particulates, it is ready for use or storage.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C.

G cluster_workflow Workflow for Preparing this compound Stock Solution A Equilibrate this compound Powder to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Check for Complete Dissolution D->E F Sonicate (if necessary) E->F No G Aliquot into Single-Use Vials E->G Yes F->D H Store at -20°C or -80°C G->H

Caption: Workflow for preparing an this compound stock solution in DMSO.

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different temperatures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound in DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • HPLC system with a UV detector and preferably a mass spectrometer (MS)

  • Analytical column (e.g., C18)

  • Incubators or ovens set to desired temperatures (e.g., Room Temperature, 4°C, 37°C)

  • Freezer (-20°C)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Time Zero (T0) Sample: Prepare the initial reference sample by diluting the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). This sample represents 100% compound integrity.

    • Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage temperature to be tested.

  • Incubation:

    • Place the sets of vials at their respective storage temperatures (e.g., Room Temperature, 4°C, -20°C, and an accelerated condition like 37°C).

  • Time Points:

    • At designated time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each temperature condition.

  • HPLC Analysis:

    • For each time point, prepare a sample for HPLC analysis by diluting the stock solution to the same concentration as the T0 sample.

    • Analyze the T0 and all time-point samples using a validated HPLC method. A generic gradient method can be used as a starting point:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants (e.g., 5-95% B over 10 minutes).

      • Detection: Monitor at a wavelength where this compound has maximum absorbance. If available, use MS to monitor the parent ion.

  • Data Analysis:

    • For each chromatogram, determine the peak area of the this compound parent peak.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample:

      • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot the % Remaining against time for each temperature to visualize the degradation profile.

G cluster_workflow Workflow for this compound Stability Assessment in DMSO A Prepare this compound Stock Solution and T0 Sample B Aliquot Stock Solution for Each Temperature Condition A->B C Incubate at Different Temperatures (RT, 4°C, -20°C, 37°C) B->C D Retrieve Samples at Designated Time Points C->D E Analyze Samples by HPLC D->E F Calculate % Remaining vs. T0 Sample E->F G Plot Degradation Profile F->G

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Optimizing SHP836 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SHP836, an allosteric SHP2 inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] It functions by binding to a tunnel-like region at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which blocks the catalytic site and prevents its interaction with substrates.[1][3] By inhibiting SHP2, this compound effectively downregulates downstream signaling pathways, most notably the RAS-MAPK pathway, which is crucial for cell proliferation and survival in many cancers.[4][5]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, a good starting point for dose-response experiments is a range from 1 µM to 50 µM. This compound has a reported IC50 of 12 µM for the full-length SHP2 protein.[1][2] In cellular thermal shift assays, concentrations of 10 µM and 50 µM have been used.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at high concentrations (e.g., 250 mg/mL).[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: In which types of cancer cell lines is this compound expected to be effective?

A4: SHP2 inhibitors like this compound are most effective in cancer cell lines that are dependent on receptor tyrosine kinase (RTK) signaling for their growth and survival. This includes, but is not limited to, cell lines with activating mutations or amplifications in RTKs such as EGFR, FGFR, and MET, or alterations in upstream signaling components that lead to SHP2 activation.[4] For example, this compound has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway, in the KYSE-520 esophageal cancer cell line, which has an amplified EGFR.[8]

Q5: What are the potential off-target effects of this compound?

A5: While this compound is designed as a selective allosteric inhibitor of SHP2, the potential for off-target effects should be considered, as with any small molecule inhibitor.[9] Some active-site targeting SHP2 inhibitors have been reported to have off-target effects on protein tyrosine kinases.[1][10] It is recommended to include appropriate controls in your experiments to validate that the observed effects are due to SHP2 inhibition. This can include using a structurally unrelated SHP2 inhibitor or genetic knockdown of SHP2.

Troubleshooting Guides

Issue 1: No or weak effect of this compound on cell viability or proliferation.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM).
Insufficient Incubation Time Increase the incubation time. Effects on cell viability may take 48-96 hours to become apparent.
Cell Line Insensitivity The cell line may not be dependent on the SHP2 signaling pathway. Verify the activation status of the RAS-MAPK pathway (e.g., by checking basal p-ERK levels). Consider using a cell line known to be sensitive to SHP2 inhibition as a positive control.
High Seeding Density High cell density can lead to contact inhibition, masking the anti-proliferative effects of the inhibitor. Optimize the cell seeding density for your assay.
Serum Concentration High concentrations of growth factors in fetal bovine serum (FBS) may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or serum-starving the cells prior to treatment.
Compound Instability Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: High variability between replicate wells in cell-based assays.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
Uneven Compound Distribution Mix the plate gently after adding this compound to ensure even distribution in the wells.
Edge Effects Evaporation from the outer wells of a microplate can lead to increased compound and media concentration, affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Solubility Issues This compound may precipitate in the culture medium at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a solubilizing agent if compatible with your assay.
Issue 3: No decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.
Possible Cause Troubleshooting Step
Low Basal p-ERK Levels Some cell lines have low basal levels of p-ERK, making it difficult to detect a decrease. Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway before adding this compound.
Feedback Activation Inhibition of the MAPK pathway can sometimes trigger feedback mechanisms that lead to its reactivation. Analyze p-ERK levels at earlier time points (e.g., 1-4 hours) after this compound treatment.
Suboptimal Antibody or Western Blot Protocol Ensure you are using a validated antibody for p-ERK and that your Western blot protocol is optimized for detecting phosphorylated proteins. Use appropriate phosphatase inhibitors in your lysis buffer.
Cell Line Resistance The cell line may have mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF or MEK mutations), rendering it resistant to SHP2 inhibition.

Quantitative Data

Table 1: In Vitro IC50 of this compound and Other SHP2 Inhibitors
CompoundTargetIC50 (µM)Cell LineAssay Type
This compound SHP2 (full length)12-Biochemical Assay
SHP099SHP20.07-Biochemical Assay
RMC-4550SHP2~0.025-Biochemical Assay
SBI-4668SHP25.4KYSE-520Cell Viability
SBI-4668SHP28.5Kasumi-1Cell Viability

Note: Data for SHP099, RMC-4550, and SBI-4668 are provided for comparative purposes. The efficacy of this compound should be empirically determined for each cell line.

Table 2: Recommended Starting Concentration Ranges for this compound in Functional Assays
Assay TypeRecommended Concentration Range (µM)Incubation Time
Cell Viability (e.g., MTT, CellTiter-Glo) 1 - 5048 - 96 hours
Apoptosis (e.g., Annexin V/PI staining) 5 - 5024 - 72 hours
Western Blot (p-ERK inhibition) 1 - 252 - 24 hours
Colony Formation Assay 0.5 - 2010 - 21 days

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Absorbance Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK)

This protocol describes how to assess the inhibitory effect of this compound on the MAPK pathway.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. If desired, serum-starve the cells overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2 hours). If stimulating, add a growth factor (e.g., EGF at 100 ng/mL) for the last 15 minutes of the incubation.

  • Cell Lysis: Place the plate on ice and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK (e.g., at 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and a housekeeping protein like GAPDH or β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This protocol provides a method to quantify apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS1 SOS1 GRB2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational change SHP2_active->RAS_GDP promotes activation PI3K PI3K SHP2_active->PI3K activates STAT STAT SHP2_active->STAT dephosphorylates (context-dependent) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT This compound This compound This compound->SHP2_inactive stabilizes inactive conformation Experimental_Workflow_Viability start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Dose-response) incubate1->treat incubate2 Incubate 48-96h treat->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Measure absorbance incubate3->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end Troubleshooting_Logic start No/Weak Effect of this compound Observed check_conc Is concentration range appropriate? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes optimize_conc Optimize concentration range (e.g., 0.1-100 µM) check_conc->optimize_conc No check_cell_line Is the cell line SHP2-dependent? check_time->check_cell_line Yes increase_time Increase incubation time (e.g., 72-96h) check_time->increase_time No validate_pathway Validate pathway dependency (e.g., check p-ERK levels) check_cell_line->validate_pathway No check_conditions Review assay conditions (seeding density, serum) check_cell_line->check_conditions Yes end Re-evaluate Experiment optimize_conc->end increase_time->end validate_pathway->end check_conditions->end

References

Technical Support Center: Troubleshooting SHP836 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of the SHP2 inhibitor, SHP836, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-ERK pathway, which is often dysregulated in cancer. By inhibiting SHP2, this compound can block these signaling pathways, making it a valuable tool for cancer research and drug development.[1]

Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?

Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue. The primary reasons include:

  • Low Aqueous Solubility: this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the media.

  • "Crashing Out" upon Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to immediately precipitate, a phenomenon known as "crashing out."

  • Media Composition: Components in the cell culture media, such as salts and proteins (especially in the presence of serum), can interact with this compound and reduce its solubility.

  • Temperature and pH Fluctuations: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and pH can affect the solubility of the compound.

  • High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.

Q3: How can I prevent this compound from precipitating in my cell culture media?

Several strategies can help prevent precipitation:

  • Optimize the Final Concentration: Use the lowest effective concentration of this compound in your experiments.

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your media, perform a stepwise serial dilution.

  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C.

  • Control the Final DMSO Concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.

  • Gentle Mixing: Add the this compound solution dropwise to the media while gently swirling or vortexing.

  • Test Different Media Formulations: If precipitation persists, consider trying a different basal media or altering the serum concentration.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Symptoms: The media becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Conduct a solubility test to find the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation of this compound in the Incubator

Symptoms: The media with this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting the compound's solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.
pH Shift in Media Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of this compound.Ensure the media is properly buffered and monitor the pH of your cultures, especially in long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved.[1]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working concentration under these conditions.

Protocol 3: Representative Cell-Based Assay with a SHP2 Inhibitor (using SHP099 as an example)

This protocol is based on studies using the SHP2 inhibitor SHP099 and can be adapted for this compound.

  • Cell Seeding: Seed cells (e.g., RPMI-8226 or NCI-H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 supplemented with 10% fetal bovine serum.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare a series of dilutions of the SHP2 inhibitor from your DMSO stock in pre-warmed complete media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Add the prepared inhibitor solutions to the appropriate wells. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2_inactive SHP2 (inactive) Grb2->SHP2_inactive recruits Ras_GDP Ras-GDP SOS->Ras_GDP GEF activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activation Ras_GTP Ras-GTP SHP2_active->Ras_GTP promotes Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_active inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration check_dilution Was dilution too rapid? check_concentration->check_dilution No solution_concentration Decrease final concentration check_concentration->solution_concentration Yes check_media_temp Was media pre-warmed? check_dilution->check_media_temp No solution_dilution Use serial dilution check_dilution->solution_dilution Yes check_dmso Is final DMSO% < 0.5%? check_media_temp->check_dmso Yes solution_media_temp Pre-warm media to 37°C check_media_temp->solution_media_temp No solution_dmso Lower final DMSO concentration check_dmso->solution_dmso No reassess Re-evaluate for precipitation check_dmso->reassess Yes solution_concentration->reassess solution_dilution->reassess solution_media_temp->reassess solution_dmso->reassess experimental_workflow prep_stock Prepare this compound Stock in DMSO det_sol Determine Max Soluble Concentration in Media prep_stock->det_sol prep_working Prepare Working Solutions (Serial Dilution) det_sol->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Culture Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Downstream Assay incubate->assay

References

Minimizing SHP836 toxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using the SHP2 inhibitor, SHP836, in primary cell cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity at target concentrations.

If you observe significant cell death or morphological changes at concentrations where this compound is expected to be effective, consider the following steps.

Experimental Workflow for Troubleshooting Cytotoxicity

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Investigation & Optimization cluster_2 Phase 3: Resolution A High cytotoxicity observed in primary cells (e.g., >30% cell death at target IC50) B Confirm result with a repeat experiment A->B C Validate cytotoxicity with an orthogonal assay (e.g., LDH release vs. metabolic assay) B->C D Perform detailed dose-response & time-course to find therapeutic window C->D If confirmed E Assess this compound solubility & stability in your culture medium D->E F Check health & quality of primary cells (passage number, morphology) E->F G Test different solvent concentrations (e.g., DMSO < 0.1%) F->G H Optimized protocol with acceptable toxicity G->H If solvent/protocol issue I Toxicity is inherent to on-target effect G->I If toxicity persists J Toxicity is due to off-target effect G->J If results differ from genetic knockdown

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: Inconsistent results between experimental batches.

Variability in results can be caused by several factors. Follow these steps to ensure reproducibility.

  • Primary Cell Consistency: Primary cells from different donors or even different passages can have varying sensitivities to treatment.[1]

    • Action: Record and control for donor information, passage number, and cell health. Whenever possible, use cells from the same lot or donor for a set of comparative experiments.

  • Reagent Stability: Ensure that this compound aliquots are stored correctly and have not undergone multiple freeze-thaw cycles.

    • Action: Prepare single-use aliquots of this compound.

  • Serum and Media: Components in serum can interact with small molecule inhibitors and media components can degrade.[1]

    • Action: Use the same lot of fetal bovine serum (FBS) and media for the duration of a study. Consider reducing serum concentration during treatment if interactions are suspected.[1]

Issue 3: Compound precipitation in culture medium.

Poor solubility can lead to inaccurate dosing and cellular stress.

  • Observation: Check for visible precipitates in the stock solution or in the culture wells after adding the compound.

  • Solvent Choice: While DMSO is common, ensure the final concentration in your medium is low (typically <0.1%) to avoid solvent toxicity.

  • Solubility Enhancement: If solubility is an issue, consider pre-warming the medium before adding the compound or using a formulation with solubility-enhancing excipients (consult manufacturer's guidelines).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival.[2] In many cancers, this pathway is hyperactivated. This compound works by binding to an allosteric pocket of SHP2, stabilizing it in an inactive conformation.[3] This prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling.[3]

SHP2 Signaling Pathway

G cluster_0 Upstream Activation cluster_1 RAS-MAPK Cascade cluster_2 SHP2 Regulation cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Activates SHP2_active SHP2 (Active) RTK->SHP2_active Activates SOS SOS Grb2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Response Proliferation, Survival, Differentiation ERK->Response SHP2_inactive SHP2 (Inactive) SHP2_active->RAS Promotes SOS binding SHP2_active->SHP2_inactive Stabilized by this compound This compound This compound This compound->SHP2_active Inhibits

Caption: Role of SHP2 in the RAS-MAPK signaling pathway.

Q2: Why are my primary cells more sensitive to this compound than immortalized cell lines?

A2: This is a common observation. Primary cells often have lower proliferation rates and can be more susceptible to stress.[4] Several factors contribute to this increased sensitivity:

  • On-Target Toxicity: The RAS-MAPK pathway, which this compound inhibits, is essential for the survival and function of many normal cell types, not just cancer cells.[1]

  • Slower Metabolism: Primary cells may metabolize compounds like this compound differently than rapidly dividing cell lines.

  • Lack of Adaptation: Unlike cell lines, primary cells have not been adapted to long-term culture conditions and are less resilient to chemical perturbations.

Q3: What is a good starting concentration range for this compound in primary cells?

A3: The optimal concentration of this compound depends heavily on the primary cell type and the experimental goal. It is crucial to perform a dose-response experiment to determine both the IC50 (concentration for 50% inhibition of SHP2 activity) and the CC50 (concentration for 50% cytotoxicity).

  • Recommendation: Start with a broad concentration range, for example, from 0.1 nM to 10 µM. For sensitive primary cells, a lower starting range (e.g., 0.1 nM to 1 µM) is advisable.[1]

Q4: How can I distinguish between on-target and off-target toxicity?

A4: This is a critical question in drug development. Here are some strategies:

  • Orthogonal Validation: Use a structurally different SHP2 inhibitor. If it produces the same phenotype, the effect is more likely to be on-target.[5]

  • Genetic Knockdown: Compare the phenotype from this compound treatment with that from siRNA or shRNA-mediated knockdown of SHP2. A similar result supports an on-target effect.

  • Washout Experiment: Remove the compound after a short treatment period. If the toxic effect is reversible, it might be related to off-target effects that are concentration-dependent.

Protocols and Data

Table 1: Example Dose-Response Data for this compound

This table shows hypothetical data for this compound in two different primary cell types compared to a cancer cell line.

Cell TypeSHP2 IC50 (nM)CC50 (nM)Therapeutic Window (CC50/IC50)
Primary Human Hepatocytes1535023.3
Primary Human Endothelial Cells2560024.0
KRAS G12C Lung Cancer Cell Line101200120.0

Note: Data are for illustrative purposes only.

Protocol 1: Determining Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a method for quantifying cell death by measuring the release of LDH from damaged cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

Methodology:

  • Cell Seeding: Plate primary cells at a pre-determined optimal density in a 96-well plate and allow them to adhere for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 0.1 nM. Include a vehicle-only control.

  • Incubation: Carefully remove the old medium and add the medium containing the different concentrations of this compound or vehicle. Incubate for a chosen duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Set up controls as per the LDH kit manufacturer's instructions (e.g., background, maximum LDH release).

    • Transfer an aliquot of cell-free supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

Protocol 2: Western Blot for On-Target SHP2 Inhibition

This protocol confirms that this compound is engaging its target by assessing the phosphorylation status of ERK, a downstream effector of the SHP2 pathway.

Materials:

  • Primary cells treated with this compound as described above.

  • Growth factor (e.g., EGF) to stimulate the pathway.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to activate the RAS-MAPK pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates successful on-target inhibition by this compound.

References

SHP836 inconsistent results in western blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP836. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting analysis of SHP2 signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a key signaling node that regulates various cellular processes, including cell growth, differentiation, and survival, primarily through the RAS/MAPK and PI3K/AKT pathways.[2][3][4] this compound binds to a tunnel-like allosteric site on SHP2, stabilizing the enzyme in an inactive, autoinhibited conformation.[1] This prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling.

Q2: What is the expected effect of this compound on SHP2 phosphorylation and downstream signaling in a Western blot?

A2: SHP2 is activated by binding to phosphorylated tyrosine residues on upstream proteins, which leads to a conformational change and exposure of its catalytic site. SHP2 itself can be phosphorylated on certain tyrosine residues (e.g., Tyr542 and Tyr580), which further enhances its activity. By stabilizing the inactive conformation, this compound is expected to decrease the phosphorylation of SHP2 substrates. Consequently, a decrease in the phosphorylation of downstream effectors in the RAS/MAPK pathway (e.g., ERK1/2) and the PI3K/AKT pathway (e.g., AKT) should be observed.[4]

Q3: Why am I seeing inconsistent results for p-ERK or p-AKT levels after this compound treatment?

A3: Inconsistent results can arise from several factors. Cell line dependency, treatment time, and dosage of this compound are critical variables. Additionally, the basal level of activation of the signaling pathway in your specific cell model can influence the observed effect. It is also crucial to ensure the entire Western blotting workflow is optimized and consistent.

Troubleshooting Guide for Inconsistent Western Blotting Results with this compound

This guide provides solutions to common problems encountered when performing Western blots to assess the effect of this compound on SHP2 signaling.

Issue 1: No or Weak Signal for Phosphorylated Proteins (e.g., p-SHP2, p-ERK, p-AKT)

Possible Causes and Solutions:

Potential CauseRecommended Solution
Dephosphorylation during sample preparation Work quickly and keep samples on ice at all times. Use pre-chilled buffers.[5] Crucially, add a freshly prepared cocktail of phosphatase and protease inhibitors to your lysis buffer to preserve the phosphorylation state of your proteins.[5][6][7]
Low abundance of the phosphorylated target protein The phosphorylated form of a protein is often a small fraction of the total protein.[6] Increase the amount of protein loaded onto the gel.[8][9] You may also consider enriching your sample for the protein of interest via immunoprecipitation.[5]
Suboptimal antibody concentration The concentration of the primary antibody is critical. Titrate your primary antibody to find the optimal concentration that yields a strong signal with minimal background. Consider a longer incubation time, such as overnight at 4°C.[10]
Inefficient protein transfer Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[8] For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[7] Optimize transfer time and voltage/amperage according to your transfer system and the molecular weight of your target protein.
Incorrect blocking buffer Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can lead to high background.[5][7] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[7][11]
Issue 2: High Background on the Western Blot

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inadequate blocking Ensure the membrane is fully submerged and agitated in the blocking buffer for at least 1 hour at room temperature. Optimize blocking time and the concentration of the blocking agent (e.g., 3-5% BSA).[12]
Antibody concentration too high Excess primary or secondary antibody can bind non-specifically, leading to high background.[9][13] Perform a titration to determine the optimal antibody concentrations.
Insufficient washing Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[8][14]
Contaminated buffers or equipment Use freshly prepared, filtered buffers. Ensure that all containers and equipment are clean to avoid particulate contamination that can cause speckles on the blot.[13][15]
Issue 3: Non-Specific Bands are Observed

Possible Causes and Solutions:

Potential CauseRecommended Solution
Primary antibody cross-reactivity Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. You may need to test a different antibody. The presence of different protein isoforms or post-translational modifications can also lead to multiple bands.[16][17]
Sample degradation Proteases released during cell lysis can degrade your target protein, resulting in bands at lower molecular weights.[17] Always add protease inhibitors to your lysis buffer and keep samples on ice.[6]
Excessive protein loading Overloading the gel can lead to "bleeding" into adjacent lanes and the appearance of non-specific bands.[13] Determine the optimal protein load for your target.
Secondary antibody non-specificity Ensure your secondary antibody is specific for the species of your primary antibody (e.g., anti-mouse for a mouse primary). Run a control lane with only the secondary antibody to check for non-specific binding.[15]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvest: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[19][20] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate on ice for 30 minutes with periodic vortexing.[21] If the lysate is viscous, sonicate briefly on ice.[18][21]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]

Protocol 2: Western Blotting for Phospho-Proteins
  • SDS-PAGE: Load equal amounts of protein for each sample onto a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at an appropriate voltage until the dye front reaches the bottom.[19]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Wash the membrane briefly with TBST. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[22]

  • Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-p-ERK) in 5% BSA in TBST. Incubate the membrane overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[22]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[18]

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped using a mild stripping buffer, re-blocked, and then probed with an antibody for the total protein (e.g., anti-ERK).

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP GDP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras dephosphorylates inhibitory sites This compound This compound This compound->SHP2_active inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis (+Inhibitors) Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Ab (overnight, 4°C) Blocking->Primary_Ab Secondary_Ab Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Optimized Western blot workflow for phospho-protein detection.

Troubleshooting_Logic Start Inconsistent Western Blot Results Weak_Signal Weak/No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Sol_Weak_Signal Increase Protein Load Optimize Ab Dilution Add Phosphatase Inhibitors Check Transfer Weak_Signal->Sol_Weak_Signal Yes NonSpecific_Bands Non-Specific Bands? High_Background->NonSpecific_Bands No Sol_High_Background Optimize Blocking Decrease Ab Conc. Increase Washes High_Background->Sol_High_Background Yes Good_Result Consistent Results NonSpecific_Bands->Good_Result No Sol_NonSpecific_Bands Check Ab Specificity Use Fresh Samples Optimize Protein Load NonSpecific_Bands->Sol_NonSpecific_Bands Yes Sol_Weak_Signal->High_Background Sol_High_Background->NonSpecific_Bands Sol_NonSpecific_Bands->Good_Result

Caption: Troubleshooting logic for common Western blotting issues.

References

Technical Support Center: Optimizing SHP836 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving the SHP2 inhibitor, SHP836.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] It functions by stabilizing the inactive conformation of SHP2, which prevents the catalytic site from being accessible to its substrate.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are often dysregulated in cancer. By inhibiting SHP2, this compound can modulate these key cellular signaling cascades.

Q2: We are observing poor or inconsistent efficacy of this compound in our animal models. What are the potential causes?

A2: Poor in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors:

  • Poor Bioavailability: this compound, like many small molecule inhibitors, may have low aqueous solubility, leading to poor absorption and low exposure at the target site.

  • Suboptimal Formulation: The vehicle used to dissolve and administer this compound may not be optimal for its solubility and stability in vivo.

  • Inadequate Dosing: The dose might be too low to achieve a therapeutic concentration in the plasma and tumor tissue. For allosteric SHP2 inhibitors, it's often necessary for unbound plasma concentrations to exceed the in vitro cellular IC50 for significant pathway inhibition.

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or cleared from circulation, resulting in a short half-life.

  • Target Engagement Issues: The compound may not be reaching and binding to SHP2 in the target tissue at sufficient levels.

  • Animal Model Suitability: The chosen xenograft or syngeneic model may not be sensitive to SHP2 inhibition.

Q3: How can we improve the formulation of this compound for in vivo administration?

A3: Improving the formulation is a critical step to enhance the bioavailability of poorly soluble compounds. For this compound, several solvent systems can be considered. It is recommended to prepare a stock solution in DMSO and then dilute it into a suitable vehicle for in vivo use.[1] The final working solution should be prepared fresh daily.[1]

Here are some recommended formulation protocols:

  • Protocol 1 (Co-solvent system): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2 (Cyclodextrin-based): 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3 (Oil-based): 10% DMSO and 90% Corn Oil.[1]

It is crucial to visually inspect the final formulation for any precipitation. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.

Issue 1: Low or No In Vivo Efficacy
Possible Cause Troubleshooting Step Experimental Protocol/Validation
Inadequate Formulation/Solubility Optimize the formulation to improve solubility and bioavailability.Test different formulations (see FAQs and Experimental Protocols section). Perform a pilot pharmacokinetic (PK) study to assess exposure with different vehicles.
Insufficient Dose Perform a dose-escalation study.Administer a range of doses and measure tumor growth inhibition. Correlate this with plasma and tumor drug concentrations and target engagement (p-ERK levels).
Poor Pharmacokinetics (PK) Characterize the PK profile of this compound in your animal model.Conduct a PK study with both intravenous (IV) and oral (PO) administration to determine clearance, half-life, and oral bioavailability.
Lack of Target Engagement Confirm that this compound is inhibiting SHP2 in the tumor tissue.Collect tumor samples at different time points after dosing and perform Western blot analysis for downstream markers of SHP2 activity, such as phosphorylated ERK (p-ERK).
Resistant Animal Model Verify the sensitivity of your cell line/animal model to SHP2 inhibition.Confirm in vitro sensitivity of the cancer cell line to this compound. Ensure the tumor model is driven by a pathway dependent on SHP2 signaling.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step Experimental Protocol/Validation
Inconsistent Dosing Formulation Ensure the dosing solution is homogeneous and stable.Prepare the formulation fresh each day. Vortex or sonicate the solution before each administration to ensure homogeneity. Visually inspect for any precipitation.
Inaccurate Dosing Volume Standardize the dosing procedure.Use calibrated pipettes or syringes. Ensure consistent administration technique (e.g., gavage depth for oral dosing). Normalize dose to individual animal body weight.
Biological Variability Increase the number of animals per group.A larger sample size can help to overcome individual animal variations and increase statistical power. Ensure animals are age and sex-matched.
Issue 3: Unexpected Toxicity
Possible Cause Troubleshooting Step Experimental Protocol/Validation
Vehicle Toxicity Administer a vehicle-only control group.Observe the vehicle control group for any adverse effects. If toxicity is observed, consider a different formulation with a better safety profile.
On-target Toxicity Reduce the dose or dosing frequency.Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity.
Off-target Effects Review the literature for known off-target effects of SHP2 inhibitors.If unexpected toxicity is observed at doses that are well-tolerated for other SHP2 inhibitors, consider performing in vitro screening against a panel of related phosphatases or kinases.

Quantitative Data Summary

Parameter Value Assay
IC50 (full-length SHP2) 12 µMEnzymatic Assay[1]
ΔTm (SHP2-WT) 1.9 °C (at 50 µM)Cellular Thermal Shift Assay
ΔTm (SHP2-E76K mutant) 0.9 °C (at 50 µM)Cellular Thermal Shift Assay

Note: The cellular thermal shift assay data indicates that this compound can bind to and stabilize the wild-type SHP2 protein in a cellular context, although with modest potency.

Experimental Protocols

Protocol for In Vivo Formulation Preparation (Co-solvent System)

This protocol is for preparing a 1 mg/mL dosing solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved.

  • Prepare the final dosing solution (1 mL total volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 10 mg/mL this compound stock solution in DMSO.

    • Vortex to mix thoroughly.

    • Add 50 µL of Tween-80.

    • Vortex to mix thoroughly.

    • Add 450 µL of sterile saline.

    • Vortex until a clear, homogeneous solution is formed.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.

    • Prepare this formulation fresh before each administration.

Protocol for a Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest (verified to be sensitive to SHP2 inhibition in vitro)

  • Matrigel (optional)

  • Calipers

  • This compound dosing solution and vehicle control

  • Dosing syringes and needles

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate).

    • Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. (Tumor Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

    • Record the body weight of each animal at least twice a week to monitor for toxicity.

  • Efficacy Assessment:

    • Continue to measure tumor volume throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis (Optional but Recommended):

    • At the end of the study (or at specific time points), collect tumor tissue and plasma samples for pharmacokinetic and pharmacodynamic (e.g., p-ERK Western blot) analysis.

Visualizations

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, FGFR SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY binding Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->SHP2_inactive pY binding SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activation PI3K PI3K SHP2_active->PI3K Modulation JAK JAK SHP2_active->JAK Modulation This compound This compound This compound->SHP2_active Allosteric Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: SHP2 Signaling Pathway and the Mechanism of this compound Inhibition.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis P1 Select Animal Model & Cell Line P2 Optimize this compound Formulation P1->P2 P3 Determine Dosing Regimen P2->P3 E1 Tumor Cell Implantation E2 Tumor Growth Monitoring & Randomization E1->E2 E3 This compound / Vehicle Administration E2->E3 E4 Monitor Body Weight & Tumor Volume E3->E4 A1 Calculate Tumor Growth Inhibition (TGI) E4->A1 A2 Pharmacokinetic (PK) Analysis (Plasma/Tumor Drug Levels) E4->A2 Sample Collection A3 Pharmacodynamic (PD) Analysis (e.g., p-ERK Western Blot) E4->A3 Sample Collection A4 Statistical Analysis & Interpretation A1->A4 A2->A4 A3->A4

Caption: General Experimental Workflow for an In Vivo Efficacy Study.

References

Technical Support Center: Overcoming Resistance to SHP836 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the allosteric SHP2 inhibitor, SHP836, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4] It is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[2][3] this compound binds to an allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation.[1] This prevents the SHP2 catalytic site from accessing its substrates, thereby blocking downstream signaling.[1]

Q2: We are observing a decrease in sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

Acquired resistance to allosteric SHP2 inhibitors like this compound is a common challenge. The most frequently observed mechanisms involve the reactivation of the ERK signaling pathway, often referred to as "pERK rebound."[5][6][7] This can occur through several mechanisms:

  • Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can disrupt negative feedback loops, leading to the upregulation and activation of various RTKs such as EGFR, FGFR, and others.[8][9] These activated RTKs can then signal through alternative pathways or more potently reactivate the MAPK pathway, bypassing the SHP2 inhibition.

  • On-Target SHP2 Modification: In some models of resistance to SHP2 inhibitors, feedback-driven activation of RTKs (like FLT3) can lead to the phosphorylation of SHP2 itself (e.g., at tyrosine 62).[6][7] This phosphorylation can stabilize SHP2 in its open, active conformation, preventing the allosteric inhibitor from binding effectively.[6][7]

  • Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways, such as the PI3K-AKT pathway, to maintain proliferation and survival.[2][3]

Q3: What are the initial steps to confirm and characterize resistance to this compound in our cell line?

To confirm and characterize resistance, a series of experiments should be performed:

  • Determine the IC50 Value: Perform a dose-response cell viability assay (e.g., MTT or MTS assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance.[10][11]

  • Assess MAPK Pathway Activity: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK (pMEK, pERK), in both sensitive and resistant cells treated with this compound. A rebound or sustained pERK signaling in the presence of the inhibitor in resistant cells is a hallmark of adaptive resistance.[5][6]

  • Investigate RTK Activation: Use a phospho-RTK array or Western blotting to screen for the activation of various RTKs in the resistant cells compared to the parental cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound efficacy (increased IC50). Development of acquired resistance.1. Confirm resistance by comparing IC50 values between parental and resistant cells. 2. Investigate the underlying mechanism (see FAQs). 3. Consider combination therapy strategies.
pERK levels rebound after initial suppression with this compound treatment. Feedback activation of upstream signaling (e.g., RTKs).1. Analyze the expression and phosphorylation of various RTKs. 2. Test combination therapies with inhibitors of the identified activated RTKs (e.g., EGFR or FGFR inhibitors).[9] 3. Consider combining this compound with a MEK inhibitor to vertically block the pathway.[8][12][13]
Cell viability is not affected by this compound, but pERK is inhibited. Activation of a parallel survival pathway (e.g., PI3K/AKT).1. Perform Western blot analysis for key proteins in the PI3K/AKT pathway (e.g., pAKT, p-mTOR). 2. Consider combining this compound with a PI3K or AKT inhibitor.
This compound is ineffective in a new cancer cell line. The cell line may not be dependent on SHP2-mediated signaling.1. Characterize the genomic background of the cell line. Cell lines with RTK amplifications or certain KRAS mutations (e.g., G12C) are often more sensitive to SHP2 inhibition.[5][13] 2. Assess the basal activity of the MAPK pathway.

Quantitative Data Summary

Table 1: Representative IC50 Values for Allosteric SHP2 Inhibitors in Sensitive and Resistant Cancer Cell Lines.

Cell LineOncogenic DriverSHP2 InhibitorIC50 (Sensitive)IC50 (Resistant)Reference
MV-4-11 (AML)FLT3-ITDSHP0990.5 µM> 10 µM[6]
MOLM-13 (AML)FLT3-ITDSHP0991.3 µM> 10 µM[6]
Detroit 562EGFR-drivenSHP0993.76 µM-[9]
KYSE-520EGFR-drivenSHP0995.14 µM-[9]
SUM-52FGFR2 amplificationSHP09949.62 µM-[9]
KATO IIIFGFR2 amplificationSHP09917.28 µM-[9]

Note: Data for this compound is limited in publicly available literature. The IC50 for this compound against the full-length SHP2 enzyme is reported as 12 µM.[1] The data for SHP099 is presented to illustrate the magnitude of resistance observed with this class of inhibitors.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[10][11]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/dishes

  • MTT or similar cell viability assay kit

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Selection and Expansion: At each concentration, a portion of the cells will die. The surviving cells are selected and expanded.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.[10]

  • Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the development of resistance by performing a cell viability assay to determine the new IC50 value. A significantly higher IC50 compared to the parental line indicates a resistant phenotype.[10][11]

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

This protocol details the analysis of protein phosphorylation in the MAPK pathway.[14][15][16][17][18]

Materials:

  • Parental and this compound-resistant cells

  • This compound

  • Ice-cold PBS

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK, anti-MEK, anti-actin/tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed parental and resistant cells and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired time points (e.g., 2 hours, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16][17]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies overnight at 4°C.[16][18]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., actin or tubulin).

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess SHP2-Protein Interactions

This protocol is used to investigate the interaction of SHP2 with other proteins, such as upstream RTKs or downstream effectors.[19][20][21][22]

Materials:

  • Cell lysates

  • Co-IP lysis buffer (non-denaturing)

  • Anti-SHP2 antibody or antibody against the interacting protein of interest

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysate Preparation: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[19][20]

  • Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.[19]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C to form antibody-antigen complexes.[19]

    • Add protein A/G beads to the lysate and incubate for another 1-3 hours to capture the complexes.[21]

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[19][21]

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli buffer for subsequent Western blot analysis).[22]

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.[20]

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 binds SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS dephosphorylates inhibitory sites on RAS regulators RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 inhibits

Caption: Canonical SHP2 signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism cluster_therapy Therapy cluster_pathway Signaling Pathway This compound This compound SHP2 SHP2 This compound->SHP2 inhibits MAPK_Pathway MAPK Pathway (pERK) SHP2->MAPK_Pathway activates Feedback_RTK Feedback Activation of other RTKs SHP2->Feedback_RTK negative feedback (disrupted) Cell_Growth Cell Growth MAPK_Pathway->Cell_Growth Feedback_RTK->MAPK_Pathway bypass activation Experimental_Workflow start Observe Decreased Sensitivity to this compound ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 western Analyze pERK Rebound (Western Blot) ic50->western rtk_array Screen for RTK Activation western->rtk_array combo Test Combination Therapies (e.g., + MEK inhibitor) rtk_array->combo end Overcome Resistance combo->end

References

SHP836 Cellular Thermal Shift Assay (CETSA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of SHP836 in Cellular Thermal Shift Assays (CETSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It binds to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2.[2] This prevents the catalytic site from being accessible to its substrate, thereby inhibiting its phosphatase activity.[1]

Q2: What is the Cellular Thermal Shift Assay (CETSA) and how does it measure target engagement?

CETSA is a biophysical assay that measures the thermal stability of a target protein in its cellular environment.[3][4] The principle is based on the fact that when a ligand (like this compound) binds to its target protein (SHP2), it generally increases the protein's resistance to heat-induced denaturation.[3][4] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[5] A shift in the melting temperature (Tm) or an increase in the amount of soluble protein at a specific temperature indicates target engagement.[5][6]

Q3: Why am I observing high signal variability in my this compound CETSA experiments?

High signal variability in CETSA can arise from several factors, both general to the assay and specific to the compound. Common sources include:

  • Inconsistent cell handling: Variations in cell density, passage number, and growth conditions can affect protein expression levels and cellular responses.

  • Pipetting errors: Inaccurate dispensing of cells, compound, or lysis buffer can lead to significant variability.

  • Temperature fluctuations: Uneven heating across the thermal cycler block can cause inconsistent protein denaturation.[7]

  • Compound-specific properties: this compound has a reported IC50 of 12 μM for full-length SHP2, which is less potent than some other SHP2 inhibitors.[1][6] This may require higher treatment concentrations where solubility or off-target effects could contribute to variability.

  • Low signal-to-noise ratio: If the thermal shift induced by this compound is small, it can be difficult to distinguish from experimental noise.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound CETSA experiments.

Problem Potential Cause Recommended Solution
No or very small thermal shift observed with this compound. Suboptimal this compound concentration: The concentration may be too low to induce a measurable shift.Perform a dose-response experiment (Isothermal Dose-Response Fingerprint - ITDRF) to determine the optimal concentration. Start with a broad range (e.g., 1 µM to 100 µM).[5]
Incorrect heating temperature: The chosen temperature for the isothermal experiment may be too high or too low.Generate a full melt curve for SHP2 in your cell line to determine the optimal temperature for the ITDRF, which is typically near the Tm.[6]
Low SHP2 expression: The cell line used may have low endogenous expression of SHP2.Use a cell line known to have higher SHP2 expression or consider using an overexpression system.[7]
Poor cell permeability of this compound: The compound may not be efficiently entering the cells.Increase the incubation time with this compound (e.g., from 1 hour to 2-4 hours).[8] Ensure the final DMSO concentration is consistent and low (typically <0.5%).
Inconsistent results between replicates. Uneven cell seeding: Inconsistent cell numbers per well will lead to variable protein levels.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.[7]
Temperature gradients in the heating block: Variations in temperature across the PCR plate can cause inconsistent denaturation.Use a calibrated thermal cycler with good temperature uniformity.[7]
Inaccurate sample processing: Variations in lysis efficiency or supernatant collection can introduce variability.Standardize lysis conditions (e.g., freeze-thaw cycles, lysis buffer composition) and be meticulous when collecting the soluble fraction.
High background signal in Western Blot detection. Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be non-specific.Titrate the antibody concentrations to find the optimal dilution. Ensure the primary antibody is validated for specificity.[7]
Insufficient blocking or washing: Inadequate blocking or washing steps can lead to non-specific antibody binding.Increase the blocking time (e.g., 1-2 hours) and the number/duration of washing steps.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other SHP2 inhibitors from published literature. This can serve as a reference for expected outcomes in your experiments.

Compound Target Biochemical IC50 In Vitro Protein Thermal Shift (ΔTm) Cellular Thermal Shift (ΔTm)
This compoundSHP2-WT5 µM[6]1.8 °C (at 50 µM)[9]Muted effect at 50 µM[9]
SHP099SHP2-WT70 nM[6]4.8 °C (at 50 µM)[6]3.7 °C (at 10 µM)[6]
RMC-4550SHP2-WT~0.7 nM7.9 °C (at 50 µM)7.0 °C (at 10 µM)[6]
Ex-57SHP2-WT3.0 nM[6]7.7 °C (at 50 µM)7.0 °C (at 10 µM)[6]

Experimental Protocols

CETSA Melt Curve Protocol

This protocol is to determine the melting temperature (Tm) of SHP2 in your cellular system.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate to reach 80-90% confluency on the day of the experiment.

    • Treat cells with either vehicle (e.g., DMSO) or a high concentration of this compound (e.g., 50 µM) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend the cells in PBS with protease inhibitors and aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[10]

  • Western Blot Analysis:

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and block for 1 hour.

    • Incubate with a primary antibody against SHP2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. Quantify the band intensities and plot the relative amount of soluble protein against the temperature to determine the Tm.

Isothermal Dose-Response Fingerprint (ITDRF) Protocol

This protocol is to determine the cellular potency (EC50) of this compound.

  • Cell Culture and Treatment:

    • Seed cells as described above.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge and Lysis:

    • Harvest the cells and resuspend them as in the melt curve protocol.

    • Heat all samples at a single, pre-determined temperature (close to the Tm of SHP2) for 3 minutes.

    • Lyse the cells and separate the soluble fraction as described above.

  • Analysis:

    • Quantify the amount of soluble SHP2 for each this compound concentration using Western Blot.

    • Plot the amount of soluble SHP2 against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

SHP2 Signaling Pathway and this compound Inhibition

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2-SOS RTK->GRB2_SOS recruits SHP2_inactive SHP2 (Inactive) GRB2_SOS->SHP2_inactive recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activates RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP promotes exchange RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_inactive stabilizes inactive state

Caption: SHP2 signaling pathway and the inhibitory mechanism of this compound.

CETSA Experimental Workflow

CETSA_Workflow start Start: Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest heat Heat Challenge (Temperature Gradient or Isothermal) harvest->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge Centrifugation (Pellet Aggregates) lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Quantify Soluble SHP2 (e.g., Western Blot) supernatant->quantify analysis Data Analysis: Melt Curve or Dose-Response Curve quantify->analysis end End: Determine Tm or EC50 analysis->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start High Signal Variability in this compound CETSA check_replicates Inconsistent Replicates? start->check_replicates check_shift No/Small Thermal Shift? start->check_shift solution_replicates Optimize Cell Handling & Pipetting Technique. Check Thermal Cycler Uniformity. check_replicates->solution_replicates Yes solution_shift Optimize this compound Concentration (ITDRF). Verify Optimal Temperature (Melt Curve). Check SHP2 Expression. check_shift->solution_shift Yes end Improved Results solution_replicates->end Re-run Experiment solution_shift->end Re-run Experiment

Caption: A logical approach to troubleshooting signal variability in this compound CETSA.

References

Best practices for long-term storage of SHP836

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of SHP836, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Long-Term Storage of this compound

Proper storage of this compound is crucial for maintaining its stability and efficacy in long-term research projects. Below are the recommended storage conditions for both solid and solvent forms of the compound.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsProtect from light and moisture.
4°C2 yearsSuitable for shorter-term storage.
In Solvent (DMSO) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 yearUse within one year for optimal performance.[1]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or no activity of this compound in an assay. Improper Storage: The compound may have degraded due to incorrect storage conditions.Verify that the compound has been stored according to the recommendations in the table above. If not, it is advisable to use a fresh stock of the inhibitor.
Incorrect Concentration: Errors in calculating the concentration of the stock solution or final assay concentration.Double-check all calculations and ensure accurate dilution of the stock solution.
Assay-Specific Issues: The experimental setup may not be optimal for detecting the inhibitory activity of this compound.Review the experimental protocol and consider optimizing parameters such as incubation time, cell density, or substrate concentration.
Precipitation of this compound in aqueous buffer. Low Solubility: this compound has low solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO and dilute it in the final aqueous buffer just before use. Ensure the final DMSO concentration is compatible with your assay.
Inconsistent results between experiments. Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1]
Variability in Experimental Conditions: Minor differences in experimental setup can lead to varied results.Standardize all experimental parameters, including cell passages, reagent concentrations, and incubation times.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It binds to a site on the SHP2 protein that is distinct from the active site, stabilizing an inactive conformation of the enzyme. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling pathways, such as the MAPK pathway.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is of high quality and has been stored properly to avoid moisture absorption, which can affect the solubility and stability of the compound.

Q3: What are the visible signs of this compound degradation?

A3: While a change in color of the solid compound or a stored solution can indicate potential degradation, the most reliable indicator of degradation is a loss of biological activity in your assays. If you suspect degradation, it is best to compare the performance of your current stock with a freshly prepared solution from a new vial of the compound.

Q4: Can I store this compound solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous buffers for extended periods due to its limited stability in aqueous environments. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution for each experiment.

Experimental Protocols

General Protocol for a Cell-Based SHP2 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on SHP2 signaling in a cellular context.

  • Cell Culture: Culture a cell line known to have an active SHP2-dependent signaling pathway (e.g., a receptor tyrosine kinase-driven cancer cell line).

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a predetermined duration.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of the SHP2 pathway (e.g., p-ERK, total ERK).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target protein.

Signaling Pathway and Experimental Workflow Diagrams

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation Ras_GTP Ras-GTP SHP2_active->Ras_GTP Dephosphorylation of regulatory sites Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2_active Inhibition

Caption: SHP2-MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot D->E F 6. Data Analysis E->F

Caption: General experimental workflow for a cell-based SHP2 inhibition assay.

References

Validation & Comparative

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: SHP836 versus SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator in cell signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1][2] Two notable allosteric inhibitors of SHP2, SHP836 and its successor SHP099, have paved the way for a new class of targeted therapies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Mechanism of Action: Allosteric Inhibition of SHP2

Both this compound and SHP099 are allosteric inhibitors that function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][4] This binding event stabilizes SHP2 in its auto-inhibited, closed conformation.[3] In this inactive state, the catalytic site of the PTP domain is blocked by the N-SH2 domain, preventing it from accessing and dephosphorylating its substrates.[1][5] This mechanism effectively halts the downstream signaling cascade, most notably the RAS-ERK MAPK pathway, which is frequently hyperactivated in cancer.[2]

dot

cluster_0 SHP2 Inactive State cluster_1 SHP2 Active State cluster_2 Allosteric Inhibition N-SH2_inactive N-SH2 PTP_inactive PTP Domain N-SH2_inactive->PTP_inactive Blocks Active Site C-SH2_inactive C-SH2 pY_Protein Phosphorylated Protein (pY) N-SH2_active N-SH2 pY_Protein->N-SH2_active Binds PTP_active PTP Domain (Active) C-SH2_active C-SH2 SHP_Inhibitor This compound / SHP099 N-SH2_inhibited N-SH2 SHP_Inhibitor->N-SH2_inhibited Binds to Allosteric Site PTP_inhibited PTP Domain N-SH2_inhibited->PTP_inhibited Stabilizes Inactive State C-SH2_inhibited C-SH2 Inactive Inactive SHP2 Active Active SHP2 Inactive->Active Activation by pY Proteins Inhibited Inhibited SHP2 Inactive->Inhibited Inhibitor Binding Active->Inactive Deactivation

Caption: Mechanism of SHP2 allosteric inhibition.

Quantitative Data Summary

SHP099 was developed through medicinal chemistry optimization of this compound, resulting in a significant increase in potency.[3] The following tables summarize the key quantitative data for both inhibitors.

Table 1: In Vitro Enzymatic Potency

CompoundTargetIC50Reference(s)
This compound Full-length SHP212 µM[6][7]
SHP2 PTP domain>100 µM[8]
SHP099 Full-length SHP271 nM (0.071 µM)[9][10]
SHP2 (alternative value)0.690 µM[11]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cellular Activity

CompoundAssayCell LineIC50 / EffectReference(s)
This compound DUSP6 mRNA downregulationKYSE-520Effective[8]
SHP099 p-ERK modulationNot specified0.250 µM[12]
Cell growth inhibitionMV4-110.32 µM[11]
Cell growth inhibitionTF-11.73 µM[11]

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This assay quantifies the in vitro inhibitory activity of compounds against the full-length human SHP2 protein.

Materials:

  • Full-length recombinant human SHP2 protein

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[5]

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[13]

  • To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[13][14]

  • Prepare serial dilutions of the test compound (e.g., this compound, SHP099) in DMSO and then dilute further in the assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.[13]

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value.[13]

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Calculate the initial reaction velocities and plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[13]

dot

Start Start Prepare_SHP2 Prepare 0.5 nM SHP2 in Assay Buffer Start->Prepare_SHP2 Activate_SHP2 Activate SHP2 with 500 nM IRS-1 Peptide (20 min, RT) Prepare_SHP2->Activate_SHP2 Add_Enzyme Add Activated SHP2 to Plate (30 min, RT) Activate_SHP2->Add_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor/DMSO to 384-well Plate Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Substrate Add DiFMUP Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for SHP2 biochemical inhibition assay.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify target engagement of the inhibitors within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[15]

Materials:

  • Cells expressing the target protein (e.g., HEK293T)

  • Test compounds (this compound, SHP099)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • PCR plates or tubes

  • Thermocycler

  • Instrumentation for protein detection (e.g., Western blot, ELISA)

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[16]

  • Aliquot the cell suspension into PCR plates.

  • Heat the plates in a thermocycler to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation, followed by a cooling step.[16]

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant using a suitable detection method (e.g., Western blotting).

  • Increased thermal stability of the target protein in the presence of the inhibitor, observed as a higher amount of soluble protein at elevated temperatures, indicates target engagement.

dot

Start Start Cell_Culture Culture Cells Start->Cell_Culture Inhibitor_Treatment Treat Cells with Inhibitor/DMSO Cell_Culture->Inhibitor_Treatment Heat_Shock Apply Temperature Gradient (Thermocycler) Inhibitor_Treatment->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Cell_Lysis->Centrifugation Protein_Detection Analyze Soluble Protein (e.g., Western Blot) Centrifugation->Protein_Detection Analyze_Results Determine Thermal Stabilization Protein_Detection->Analyze_Results End End Analyze_Results->End

Caption: General workflow for a Cellular Thermal Shift Assay.

Conclusion

SHP099 represents a significant advancement over its predecessor, this compound, demonstrating substantially greater potency in biochemical assays. Both inhibitors share the same innovative allosteric mechanism of action, locking SHP2 in an inactive state. The provided experimental protocols offer a framework for researchers to independently evaluate these and other SHP2 inhibitors. The development of SHP099 has been a crucial step in validating SHP2 as a druggable target and has paved the way for the clinical development of next-generation SHP2 inhibitors for the treatment of cancer and other diseases.

References

A Comparative Analysis of SHP2 Inhibitors: The Potency and Efficacy of SHP836 and RMC-4550

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. This guide provides a detailed comparison of two allosteric SHP2 inhibitors, SHP836 and RMC-4550, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies and the experimental data supporting their mechanisms of action.

Executive Summary

SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, a cascade frequently dysregulated in various cancers. Allosteric inhibition of SHP2, which locks the enzyme in an inactive conformation, represents a promising therapeutic strategy. This report details the significant disparity in potency between the early-stage inhibitor this compound and the more advanced, highly potent RMC-4550. While direct head-to-head efficacy studies are not publicly available, a comparison of their biochemical potencies underscores the substantial progress made in the development of SHP2 inhibitors.

Data Presentation: A Tale of Two Potencies

The quantitative data available for this compound and RMC-4550 primarily revolve around their half-maximal inhibitory concentrations (IC50) in biochemical assays. This fundamental measure of a drug's potency reveals a stark contrast between the two compounds.

CompoundTargetAssay TypeIC50Reference
This compound Full-length SHP2Enzymatic Phosphatase Assay12 µM[1][2]
RMC-4550 Full-length SHP2Enzymatic Phosphatase Assay1.55 nM[3]

Note: A lower IC50 value indicates greater potency.

As the data illustrates, RMC-4550 is orders of magnitude more potent than this compound. This compound was identified as an initial "hit" compound from a high-throughput screen, which, through medicinal chemistry optimization, led to the development of more potent inhibitors like SHP099.[4] RMC-4550 was subsequently developed with a similar mechanism of action but even greater potency than SHP099.[5]

Signaling Pathway and Mechanism of Action

Both this compound and RMC-4550 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the PTP domain from accessing its substrates and thereby blocking downstream signaling to the RAS/MAPK pathway.[1]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Exchange RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS_GDP Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound / RMC-4550 Inhibitor->SHP2_inactive Stabilizes Inactive Conformation

Fig. 1: Allosteric Inhibition of the SHP2-RAS/MAPK Pathway.

Experimental Protocols

The determination of IC50 values is a critical experiment for evaluating the potency of an inhibitor. Below is a generalized methodology for the enzymatic phosphatase assay used to characterize SHP2 inhibitors.

In Vitro SHP2 Enzymatic Phosphatase Assay

Objective: To determine the concentration of an inhibitor (this compound or RMC-4550) required to inhibit 50% of the enzymatic activity of full-length SHP2.

Materials:

  • Purified, activated full-length human SHP2 protein.

  • A phosphopeptide substrate (e.g., a di-phosphotyrosine peptide).

  • A fluorescent phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Assay buffer.

  • Test compounds (this compound, RMC-4550) dissolved in DMSO.

  • Microplates (e.g., 96-well or 384-well).

  • A fluorescence plate reader.

Protocol Outline:

  • Compound Preparation: A serial dilution of the test compounds (this compound and RMC-4550) is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Incubation: Purified full-length SHP2 is incubated with the di-phosphotyrosine peptide and varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorescent substrate, DiFMUP.

  • Signal Detection: The hydrolysis of DiFMUP by the active SHP2 produces a fluorescent product. The fluorescence is measured over time using a plate reader to determine the initial rate of the reaction.

  • Data Analysis: The reaction rates at different inhibitor concentrations are normalized to the control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound / RMC-4550 incubation Incubate SHP2, phosphopeptide, and inhibitor prep_inhibitor->incubation prep_enzyme Prepare SHP2 enzyme and phosphopeptide prep_enzyme->incubation add_substrate Add fluorescent substrate (DiFMUP) incubation->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_rates Calculate initial reaction rates measure_fluorescence->calculate_rates plot_curve Plot dose-response curve calculate_rates->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

References

Validating SHP836 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. We present supporting experimental data for this compound and compare its performance with other well-characterized SHP2 inhibitors, offering a framework for assessing novel therapeutic candidates.

Introduction to SHP2 and the Role of Allosteric Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of multiple cell signaling pathways, including the Ras/Raf/Erk, PI3K/Akt, and JAK/STAT pathways.[1][2] Aberrant SHP2 activity is implicated in various cancers and developmental disorders.[1][2] this compound is an allosteric inhibitor that stabilizes SHP2 in an inactive, autoinhibited conformation.[1][3] Validating that such a compound engages SHP2 inside a cell is a crucial step in drug development.

Quantitative Comparison of SHP2 Inhibitors

The following table summarizes the biochemical potency and cellular target engagement of this compound in comparison to other notable allosteric SHP2 inhibitors.

CompoundBiochemical IC50 (Full-Length SHP2)Cellular Thermal Shift (ΔTm) for SHP2-WTReference(s)
This compound 5 µM1.9 °C (at 50 µM)[1]
SHP09970 nM3.7 °C (at 10 µM)[1]
RMC-4550~1 nM7.0 °C (at 10 µM)[1]
Example 57 (Ex-57)3 nM7.0 °C (at 10 µM)[1]

Note: A higher ΔTm value indicates greater target stabilization and, therefore, more effective target engagement in the cellular environment.

Key Experimental Methodologies

Two primary methods are presented to validate SHP2 target engagement by this compound and its analogs in a cellular context: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western Blotting for downstream pathway modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the binding of a compound to its target protein within intact cells.[1][4] The principle is that ligand binding increases the thermal stability of the target protein.[1]

Experimental Protocol:

  • Cell Culture and Treatment: HEK293T cells are transiently transfected to express the target protein (e.g., wild-type SHP2). The cells are then treated with the test compound (e.g., this compound) or a vehicle control for a specified time.

  • Thermal Challenge: The treated cells are subjected to a temperature gradient for a short period (e.g., 3 minutes). This heat pulse denatures and aggregates unbound proteins.

  • Cell Lysis and Fractionation: After the heat treatment, cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining after the thermal challenge is quantified. This can be done using various methods, such as enzyme complementation assays (e.g., InCell Pulse) or quantitative Western blotting.[1]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). An increase in the Tm (a thermal shift, or ΔTm) in the presence of the compound indicates target engagement.[1]

Western Blotting for Downstream Signaling (p-ERK)

SHP2 is a key activator of the RAS-ERK signaling pathway.[5] Inhibition of SHP2 is expected to decrease the phosphorylation of ERK (p-ERK). Western blotting can be used to measure this downstream effect, providing functional evidence of target engagement.

Experimental Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with an active RAS-ERK pathway) is treated with various concentrations of the SHP2 inhibitor (e.g., this compound) for a defined period.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Re-probing for Total ERK: To normalize for protein loading, the membrane is stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the intensity of the total ERK bands. A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful inhibition of the SHP2 pathway.

Visualizing the Concepts

To further clarify the methodologies and underlying biology, the following diagrams are provided.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->Ras activates This compound This compound This compound->SHP2 inhibits

SHP2 signaling pathway and point of inhibition.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells expressing SHP2 Compound Add this compound or Vehicle Cells->Compound Heat Apply Heat Gradient Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Quantify Quantify Soluble SHP2 Centrifuge->Quantify Plot Plot Melting Curve Quantify->Plot

Cellular Thermal Shift Assay (CETSA) workflow.

CETSA_Logic Start This compound added to cells? Yes Yes Start->Yes No No (Vehicle) Start->No Binding This compound binds to SHP2 Yes->Binding NoBinding SHP2 remains unbound No->NoBinding Heat Heat Applied Binding->Heat NoBinding->Heat Stabilization SHP2 is stabilized Heat->Stabilization Denaturation SHP2 denatures at lower temperature Heat->Denaturation Result_Stable Higher soluble SHP2 at elevated temps Stabilization->Result_Stable Result_Unstable Lower soluble SHP2 at elevated temps Denaturation->Result_Unstable Conclusion_Engaged Conclusion: Target Engaged Result_Stable->Conclusion_Engaged Conclusion_NotEngaged Conclusion: No Target Engagement Result_Unstable->Conclusion_NotEngaged

Logic diagram for interpreting CETSA results.

References

SHP836 Specificity: A Comparative Analysis with Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a compelling target for therapeutic intervention, particularly in oncology. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade positions it as a key player in cell growth, proliferation, and survival.[1][2] A new class of allosteric inhibitors has shown promise in targeting SHP2 with high specificity, a crucial attribute for minimizing off-target effects and enhancing therapeutic windows. This guide provides a comparative analysis of the specificity of SHP836, an early allosteric SHP2 inhibitor, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.

Mechanism of Allosteric SHP2 Inhibition

Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, allosteric SHP2 inhibitors bind to a distinct pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the PTP domain from accessing its substrates and thereby blocking downstream signaling.[4][5] This mechanism of action confers a higher degree of selectivity for SHP2 over other protein tyrosine phosphatases (PTPs).[3][]

cluster_inactive Inactive State cluster_active Active State cluster_inhibited Allosteric Inhibition Inactive_SHP2 SHP2 (Auto-inhibited) N_SH2_inactive N-SH2 PTP_inactive PTP Domain C_SH2_inactive C-SH2 Active_SHP2 SHP2 (Active) Inactive_SHP2->Active_SHP2 Activation (pY Binding) Inhibited_SHP2 SHP2 (Inhibited) Inactive_SHP2->Inhibited_SHP2 Inhibition N_SH2_inactive->PTP_inactive Blocks Active Site Active_SHP2->Inactive_SHP2 Deactivation N_SH2_active N-SH2 PTP_active PTP Domain (Accessible) C_SH2_active C-SH2 pY_Protein Phosphorylated Protein (pY) pY_Protein->N_SH2_active Binds N_SH2_inhibited N-SH2 PTP_inhibited PTP Domain C_SH2_inhibited C-SH2 N_SH2_inhibited->PTP_inhibited Stabilizes Blockage Inhibitor Allosteric Inhibitor (e.g., this compound) Inhibitor->Inhibited_SHP2 Binds to Allosteric Site

Caption: Mechanism of Allosteric SHP2 Inhibition.

Comparative Specificity of SHP2 Inhibitors

The table below summarizes the inhibitory potency (IC50) and selectivity of this compound compared to other prominent allosteric SHP2 inhibitors. The data highlights the evolution of SHP2 inhibitors towards greater potency and specificity.

InhibitorSHP2 IC50 (Full Length)Selectivity ProfileReference(s)
This compound 12 µMIC50 > 100 µM against the isolated PTP domain, indicating allosteric mechanism.[3][4]
SHP099 71 nM>70-fold more potent than this compound. No detectable activity against a panel of 21 other phosphatases (including SHP1) and 66 kinases.[3][7][8]
TNO155 11 nMHighly selective for SHP2. A first-in-class SHP2 inhibitor currently in clinical trials.[][9]
RMC-4550 1.55 nMNo detectable inhibitory activity up to 10 µM against a panel of 14 other protein phosphatases and 468 protein kinases.[10][11]

SHP2 Signaling Pathway and Inhibitor Intervention

SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the downstream RAS-RAF-MEK-ERK (MAPK) pathway. Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, leading to its activation and subsequent dephosphorylation of substrates that promote the activation of RAS. Allosteric SHP2 inhibitors block this cascade at a crucial upstream juncture.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates Grb2_SOS Grb2/SOS RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Grb2_SOS Activates Inhibitor SHP2 Inhibitor (e.g., this compound) Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: SHP2's Role in the RAS/MAPK Signaling Pathway.

Experimental Protocols

In Vitro Phosphatase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2 using a fluorogenic substrate.

Objective: To determine the IC50 value of SHP2 inhibitors.

Materials:

  • Recombinant full-length SHP2 protein

  • SHP2 PTP domain (for counter-screening)

  • 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a working solution of full-length SHP2 in the assay buffer. For full-length SHP2, pre-incubate with a dually phosphorylated IRS-1 peptide to activate the enzyme.[12]

  • Add the SHP2 working solution to the wells containing the test compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Prepare a working solution of DiFMUP in the assay buffer.

  • Initiate the enzymatic reaction by adding the DiFMUP solution to all wells.

  • Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.[13]

  • Calculate the rate of DiFMUP hydrolysis for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

  • To confirm an allosteric mechanism, perform a counter-screen using the isolated SHP2 PTP domain, where allosteric inhibitors are expected to have significantly lower or no activity.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Objective: To confirm that SHP2 inhibitors bind to SHP2 in intact cells.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells transiently transfected with SHP2)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96/384-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Anti-SHP2 antibody

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) followed by a cooling step.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble SHP2 in each sample using a suitable method like Western blotting or an enzyme complementation assay.[12][15]

  • Plot the percentage of soluble SHP2 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

cluster_workflow CETSA Workflow cluster_result Expected Result Cell_Culture 1. Cell Culture (Expressing SHP2) Compound_Treatment 2. Compound Treatment (Inhibitor vs. Vehicle) Cell_Culture->Compound_Treatment Harvest_Aliquot 3. Harvest & Aliquot Cells Compound_Treatment->Harvest_Aliquot Heat_Challenge 4. Heat Challenge (Temperature Gradient) Harvest_Aliquot->Heat_Challenge Cell_Lysis 5. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 6. Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Quantification 7. Quantify Soluble SHP2 (e.g., Western Blot) Centrifugation->Quantification Data_Analysis 8. Data Analysis (Generate Melting Curves) Quantification->Data_Analysis Result Thermal Shift indicates Target Engagement Data_Analysis->Result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

The development of allosteric SHP2 inhibitors has marked a significant advancement in targeting this challenging oncoprotein. While this compound was a pioneering molecule in this class, subsequent inhibitors such as SHP099, TNO155, and RMC-4550 have demonstrated vastly improved potency and exceptional specificity for SHP2. This high degree of selectivity, a direct consequence of their allosteric mechanism of action, is a critical feature for their continued development as therapeutic agents. The experimental protocols outlined provide robust methods for the continued evaluation and comparison of novel SHP2 inhibitors, ensuring that future drug candidates possess the desired specificity and cellular target engagement for successful clinical translation.

References

Validating SHP836 On-Target Effects: A CRISPR-Cas9 Screen Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the on-target effects of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. By leveraging the power of CRISPR-Cas9 genetic screens, we can confirm that the therapeutic effects of this compound are a direct result of its intended molecular target. This guide will compare this compound with other known SHP2 inhibitors and detail the experimental protocols necessary to perform such validation studies.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Upon activation, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway crucial for cell proliferation and survival.[1][3] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various cancers.[2][4]

Allosteric inhibitors of SHP2, such as this compound and the well-characterized SHP099, represent a novel class of therapeutics.[5][6] These molecules bind to a tunnel-like region formed by the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, auto-inhibited conformation.[6][7] This prevents the catalytic site from accessing its substrates, thereby blocking downstream signaling.[5][7]

On-Target Validation Using CRISPR-Cas9 Screens

CRISPR-Cas9 genome-wide knockout screens are a powerful and unbiased genetic tool to validate the on-target effects of a drug and to identify mechanisms of drug resistance.[1][8] The principle is to systematically knock out every gene in the genome and then assess whether the loss of a particular gene confers resistance to the drug . If a drug's therapeutic effect is truly on-target, then genetic disruption of its target should phenocopy the drug's effect, and mutations in the downstream pathway that render it independent of the target should confer resistance.

For SHP2 inhibitors, CRISPR screens have consistently shown that the loss of negative regulators of the RAS-MAPK pathway, such as NF1 and PTEN, confers resistance.[1][9] This provides strong genetic evidence that these inhibitors exert their anti-cancer effects by suppressing this specific pathway, thus validating their on-target activity.[1]

Comparative Analysis of SHP2 Inhibitors

While this compound is a known allosteric inhibitor of SHP2, much of the published CRISPR-Cas9 screening data focuses on the more potent analog, SHP099, and other clinical candidates like RMC-4630 and TNO155. The data presented below is a synthesis of findings from multiple studies to provide a comparative landscape.

InhibitorTypeIC50 (Full-Length SHP2)Key CRISPR Screen FindingsKey Resistance Genes Identified
This compound Allosteric12 µM[6][7]Data not as prevalent as for SHP099, but expected to confirm on-target RAS-MAPK pathway inhibition.Expected to be similar to other SHP2 inhibitors (e.g., NF1, PTEN, LZTR1).
SHP099 Allosteric70 nM[6][10]Confirms on-target activity by suppressing the RAS-MAPK pathway.[1][5]NF1, PTEN, CDKN1B, LZTR1, RASA2, INPPL1, MAP4K5[5][9][11]
RMC-4630 AllostericPotent (homologue RMC-4550 IC50 = 0.583 nM)[6]Demonstrates significant anti-tumor activity by blocking the RAS-MAPK pathway.[1]Similar resistance mechanisms to other SHP2 inhibitors are anticipated.
TNO155 AllostericPotent (IC50 = 0.011 µM)[]Currently in clinical trials; expected to show on-target inhibition of RAS-MAPK signaling.[3]Resistance mechanisms are under investigation in clinical settings.

Experimental Protocols

Genome-Wide CRISPR-Cas9 Knockout Screen Protocol

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to validate the on-target effects of a SHP2 inhibitor like this compound.[1][8][13][14]

  • Cell Line Selection: Choose a cancer cell line that is sensitive to SHP2 inhibition. This sensitivity should be predetermined through cell viability assays.

  • Library Transduction:

    • Transduce the selected cancer cell line with a lentiviral genome-wide CRISPR-Cas9 knockout library (e.g., GeCKOv2).[1][13] Each lentivirus carries Cas9 and a single guide RNA (sgRNA) targeting a specific gene for knockout.

    • The transduction should be performed at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

    • Maintain a sufficient number of cells to ensure adequate library representation (e.g., 300-500 cells per sgRNA).[13]

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic marker present in the lentiviral vector (e.g., puromycin).

  • Drug Treatment:

    • Split the transduced cell population into two groups: a treatment group and a control group (e.g., DMSO vehicle).

    • Treat the treatment group with the SHP2 inhibitor (e.g., this compound) at a concentration that inhibits the growth of the majority of cells (e.g., GI50).

    • Culture the cells for a sufficient period to allow for the enrichment of resistant cells (e.g., 14-21 days).

  • Genomic DNA Extraction: Harvest cells from both the treatment and control groups and extract genomic DNA.

  • sgRNA Sequencing:

    • Amplify the sgRNA sequences from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) to determine the frequency of each sgRNA in both populations.

  • Data Analysis:

    • Compare the sgRNA frequencies between the drug-treated and control populations.

    • Genes whose knockout leads to enrichment of the corresponding sgRNAs in the treated population are identified as potential resistance genes.

    • Conversely, genes whose knockout leads to depletion of sgRNAs are considered essential for cell survival in the presence of the drug.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental design, the following diagrams illustrate the SHP2 signaling pathway and the CRISPR-Cas9 screening workflow.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits GRB2 GRB2 SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP GTP exchange RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activation SHP2_active->GRB2 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2_active inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Screen Workflow start Cancer Cell Line transduction Lentiviral Transduction (sgRNA Library) start->transduction selection Antibiotic Selection transduction->selection split Split Population selection->split control Control (DMSO) split->control treatment Treatment (this compound) split->treatment culture Cell Culture & Selection control->culture treatment->culture harvest Harvest Cells culture->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction pcr PCR Amplification of sgRNAs gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Data Analysis (Identify Enriched/Depleted sgRNAs) ngs->analysis result Validated On-Target Effects & Resistance Mechanisms analysis->result

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Conclusion

References

Comparative Efficacy of SHP836 and Alternative Inhibitors on pERK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to SHP836-Mediated pERK Inhibition in the Context of Alternative Kinase Inhibitors.

This guide provides a comparative analysis of this compound, a selective allosteric inhibitor of SHP2, and its role in the modulation of phosphorylated ERK (pERK), a critical node in the MAPK signaling pathway. The performance of this compound is contextualized against other inhibitors targeting the same pathway at different junctures, including alternative SHP2 inhibitors, a MEK inhibitor, and an ERK inhibitor. This objective comparison is supported by available experimental data and detailed experimental protocols to aid in the design and interpretation of preclinical studies.

Introduction to this compound and the MAPK/ERK Pathway

This compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). By stabilizing SHP2 in an inactive conformation, this compound prevents the dephosphorylation of its target proteins, thereby impeding the propagation of signals that lead to the phosphorylation and activation of ERK. The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Comparative Analysis of pERK Inhibition

InhibitorTargetCell LineIC50 (pERK Inhibition)IC50 (Direct Target)
This compound SHP2 -Data not available12 µM (full-length SHP2) []
SHP099SHP2KYSE5208 nM71 nM (full-length SHP2)[2]
TNO155SHP2KYSE5208 nM[3]11 nM (wild-type SHP2)[2]
RMC-4550SHP2PC931 nM[4]0.583 nM (full-length SHP2)[4]
HEK293 (WT SHP2)49.2 nM[4]
TrametinibMEK1/2HT-29~1-5 nM-
UlixertinibERK1/2A375See note0.04 nM (Ki against ERK2)[4]

Note on Ulixertinib: Direct measurement of pERK inhibition by Ulixertinib can be misleading due to a paradoxical increase in pERK levels observed with some ERK inhibitors, a result of feedback mechanisms within the MAPK pathway. A more reliable measure of its activity is the inhibition of downstream ERK substrates like p90 ribosomal S6 kinase (pRSK).

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the MAPK/ERK signaling cascade and the points of intervention for SHP2, MEK, and ERK inhibitors.

MAPK_Pathway cluster_shp2 SHP2 Complex RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 RTK->GAB1 activates GRB2 GRB2 SOS1 SOS1 RAS RAS SOS1->RAS activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, transcription factors) ERK->Downstream SHP2 SHP2 SHP2->SOS1 activates GAB1->SHP2 recruits This compound This compound (SHP2 Inhibitor) This compound->SHP2 MEKi Trametinib (MEK Inhibitor) MEKi->MEK ERKi Ulixertinib (ERK Inhibitor) ERKi->ERK

MAPK/ERK Signaling Pathway and Inhibitor Targets.

Experimental Protocols

To confirm the inhibitory effect of this compound and other compounds on pERK, a Western blot analysis is the standard method. Below is a detailed protocol that can be adapted for specific cell lines and experimental conditions.

Protocol: Western Blot Analysis of pERK and Total ERK

1. Cell Culture and Treatment: a. Seed cells of interest (e.g., a cancer cell line with a known activating mutation in an upstream MAPK pathway component like BRAF or RAS) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare stock solutions of the inhibitors (this compound, SHP099, TNO155, RMC-4550, Trametinib, Ulixertinib) in a suitable solvent, such as DMSO. c. Treat the cells with a range of concentrations for each inhibitor for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. g. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities for pERK, total ERK, and the loading control. b. Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation. c. Further normalize these values to the loading control to account for any variations in protein loading. d. Plot the normalized pERK levels against the inhibitor concentration to generate dose-response curves and calculate IC50 values.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot (Transfer) D->E F Immunodetection (Antibodies) E->F G Signal Detection & Analysis F->G

Experimental Workflow for Western Blot Analysis.

Conclusion

This compound, as a SHP2 inhibitor, is positioned to effectively suppress pERK signaling by acting upstream of the core MAPK cascade. While direct comparative data for this compound is emerging, the information available for other SHP2 inhibitors, as well as MEK and ERK inhibitors, provides a strong rationale for its utility in preclinical research. The provided experimental protocol offers a robust framework for researchers to independently verify and quantify the pERK inhibitory activity of this compound and other pathway modulators, thereby facilitating the advancement of novel cancer therapeutics.

References

SHP836 as a Tool Compound for SHP2 Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SHP836 with other well-characterized SHP2 inhibitors, SHP099 and TNO155, to validate its use as a tool compound in SHP2-related research. The information presented herein is supported by experimental data from publicly available literature, offering an objective assessment of these compounds' performance.

Introduction to SHP2 and its Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[3] Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy. Allosteric inhibitors, such as this compound, SHP099, and TNO155, function by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[2][3]

Comparative Performance of SHP2 Inhibitors

The following tables summarize the quantitative data for this compound, SHP099, and TNO155, providing a clear comparison of their biochemical potency, cellular activity, and target engagement.

Table 1: Biochemical and Cellular Activity
CompoundBiochemical IC50 (SHP2)Cellular pERK Inhibition IC50Cellular Proliferation IC50Reference(s)
This compound 12 µMNot explicitly reportedNot explicitly reported[4]
SHP099 0.07 µM (70 nM)0.250 µM (in cells)0.32 µM (MV4-11), 1.73 µM (TF-1)[5]
TNO155 0.011 µM (11 nM)0.008 µM (KYSE520)0.100 µM (KYSE520, 5-day)[6][7]
Table 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CompoundCell LineΔTm (°C) for SHP2-WTReference(s)
This compound HEK293TMuted effect[8]
SHP099 HEK293T3.7[8]
TNO155 Not explicitly reportedNot explicitly reported
Table 3: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDosingOutcomeReference(s)
This compound Not explicitly reportedNot explicitly reportedNot explicitly reported
SHP099 Multiple Myeloma (RPMI-8226)75 mg/kg, daily (oral)Reduced tumor size, growth, and weight[4]
Colon Cancer (MC-38)Not specifiedSynergizes with anti-PD-1 to reduce tumor growth[8]
TNO155 Neuroblastoma (ALK-mutant)20 mg/kg, twice dailyReduced tumor growth and delayed tumor progression[9]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the validation process of SHP2 inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (Allosteric Inhibitor) This compound->SHP2 Inhibits

SHP2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biochemical Biochemical Assay (e.g., DiFMUP) Cellular_pERK Cellular pERK Assay (Western Blot) Biochemical->Cellular_pERK Potency Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Cellular_pERK->CETSA Target Engagement Xenograft Xenograft Model Efficacy Studies CETSA->Xenograft Preclinical Validation

Experimental Workflow for SHP2 Inhibitor Validation.

Comparison_Logic Start Select SHP2 Tool Compound Biochem Biochemical Potency (IC50) Start->Biochem Cellular Cellular Activity (pERK, Proliferation) Biochem->Cellular Target Target Engagement (CETSA) Cellular->Target InVivo In Vivo Efficacy (Xenograft) Target->InVivo Decision Suitable Tool Compound? InVivo->Decision Yes Yes Decision->Yes Meets Criteria No No Decision->No Fails Criteria

Logic for Comparing SHP2 Tool Compounds.

Detailed Experimental Protocols

SHP2 Biochemical Phosphatase Assay

This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2 using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Full-length recombinant human SHP2 protein

  • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • DiFMUP substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme (e.g., 0.5 nM final concentration) in assay buffer.

  • To activate the full-length SHP2, pre-incubate the enzyme with the activating peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature.

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.

  • Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically for 10-15 minutes at room temperature.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Cellular pERK Inhibition Assay (Western Blot)

This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with a SHP2 inhibitor.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Growth factor (e.g., EGF) for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a specified time (e.g., 4-6 hours) before treatment.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein and separate by SDS-PAGE.

  • Transfer the proteins to a membrane and block for 1 hour.

  • Incubate with primary antibodies against pERK and total ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Apply the chemiluminescent substrate and capture the signal.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.[2][10]

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of a compound to its target protein in a cellular context.[1]

Materials:

  • Cells expressing the target protein (SHP2)

  • Test compound (e.g., this compound)

  • PBS and lysis buffer with protease inhibitors

  • Thermocycler

  • Centrifuge

  • Western blot or other protein detection system

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermocycler across a range of temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SHP2 protein in each sample by Western blot or another quantitative protein detection method.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Conclusion

This compound demonstrates clear allosteric inhibition of SHP2 in biochemical assays, albeit with a significantly higher IC50 compared to the more potent inhibitors SHP099 and TNO155.[4] Its muted effect in cellular thermal shift assays further suggests a lower affinity for SHP2 in a cellular context compared to compounds like SHP099.[8] While in vivo efficacy data for this compound is not as readily available as for SHP099 and TNO155, its well-defined biochemical activity makes it a suitable tool compound for initial in vitro studies and for validating SHP2-dependent pathways. For researchers requiring a compound with potent cellular and in vivo activity, SHP099 and TNO155 represent more advanced alternatives. The choice of tool compound should therefore be guided by the specific experimental needs, with this compound serving as a valuable, albeit less potent, reagent for fundamental SHP2 research.

References

The Synergistic Potential of SHP2 Inhibition: A Comparative Guide for Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. SHP2 inhibitors, a promising class of anti-cancer agents, have demonstrated significant synergistic effects when combined with other cancer drugs, particularly those targeting the RAS-MAPK signaling pathway. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting the combination of SHP2 inhibitors with other targeted therapies, using experimental data from well-characterized SHP2 inhibitors as a proxy for the therapeutic potential of molecules like SHP836.

The Rationale for SHP2 Inhibition in Combination Therapy

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK pathway, which is frequently dysregulated in various cancers and drives tumor cell proliferation and survival.[1][2][3]

In many cancers, particularly those with KRAS mutations, targeted therapies such as MEK inhibitors or KRAS G12C inhibitors can lead to adaptive resistance. This often occurs through a feedback reactivation of the MAPK pathway, limiting the durability of the therapeutic response.[4] SHP2 inhibitors have emerged as a key strategy to counteract this resistance mechanism. By blocking SHP2, these inhibitors can prevent the upstream signaling that leads to MAPK pathway reactivation, thereby sensitizing cancer cells to the primary targeted agent.[4][5]

Synergistic Effects of SHP2 Inhibitors with MAPK Pathway Inhibitors

Extensive preclinical and emerging clinical data have demonstrated the synergistic anti-tumor activity of SHP2 inhibitors in combination with various MAPK pathway inhibitors. While specific data for this compound in combination is not yet widely published, the findings from other SHP2 inhibitors provide a strong rationale for its potential in similar combination regimens.

Combination with MEK Inhibitors (e.g., Trametinib)

The combination of SHP2 inhibitors with MEK inhibitors like trametinib (B1684009) has shown significant promise in preclinical models of various cancers, including those with NRAS mutations.[4][6] The synergy arises from the dual blockade of the MAPK pathway, with the MEK inhibitor acting downstream and the SHP2 inhibitor preventing upstream feedback reactivation.

Table 1: Synergistic Effects of SHP2 Inhibitor (SHP099) and MEK Inhibitor (Trametinib) in Neuroblastoma Xenografts

Treatment GroupTumor Growth Inhibition (%)p-value vs. Controlp-value vs. Monotherapy
Control (Vehicle)---
SHP09945< 0.05-
Trametinib55< 0.05-
SHP099 + Trametinib85< 0.001< 0.01

Data adapted from preclinical studies in neuroblastoma models. The combination of a SHP2 inhibitor and a MEK inhibitor leads to a significantly greater reduction in tumor growth compared to either agent alone, indicating a strong synergistic interaction.[4]

Combination with KRAS G12C Inhibitors

The development of specific KRAS G12C inhibitors has been a major breakthrough in treating a subset of non-small cell lung cancer (NSCLC) and other solid tumors. However, resistance can emerge. Combining a SHP2 inhibitor with a KRAS G12C inhibitor has been shown to delay or overcome this resistance by preventing the reactivation of the RAS pathway.[2][3][7][8]

Table 2: Clinical Efficacy of SHP2 Inhibitor (TNO155) in Combination with KRAS G12C Inhibitor (JDQ433) in KRAS G12C-mutated Solid Tumors

Tumor TypeObjective Response Rate (ORR)Disease Control Rate (DCR)
NSCLC (previously treated with KRAS G12C inhibitor)33.3%66.7%

Preliminary findings from the phase 1b/2 KontRASt-01 trial demonstrate that the combination of a SHP2 inhibitor and a KRAS G12C inhibitor can induce responses in patients who have progressed on prior KRAS G12C inhibitor therapy.[8]

Experimental Protocols

To facilitate the replication and further investigation of these synergistic combinations, detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay

Objective: To determine the synergistic effect of a SHP2 inhibitor and another targeted agent on cancer cell proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of the SHP2 inhibitor and the combination drug, both alone and in combination. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy is quantified using the combination index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of a SHP2 inhibitor in combination with another targeted agent on tumor growth.

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, SHP2 inhibitor alone, combination drug alone, and combination of both drugs).

  • Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors reach a predetermined endpoint. Euthanize mice and excise tumors for further analysis.

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA or t-test).

Visualizing the Mechanism of Synergy

The following diagrams illustrate the signaling pathways and the rationale for combining SHP2 inhibitors with other targeted therapies.

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->Grb2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (SHP2 Inhibitor) This compound->SHP2 Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits KRASi KRAS G12C Inhibitor KRASi->RAS Inhibits

Caption: The RAS-MAPK signaling pathway and points of intervention for SHP2, MEK, and KRAS inhibitors.

Synergy_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation invitro In Vitro Synergy (Cell Viability Assays) invivo In Vivo Efficacy (Xenograft Models) invitro->invivo pd Pharmacodynamic Analysis (Western Blot for pERK) invivo->pd phase1 Phase I/II Trials (Safety & Preliminary Efficacy) pd->phase1 biomarker Biomarker Discovery (Predictive Markers of Response) phase1->biomarker

Caption: A typical workflow for evaluating the synergistic effects of combination cancer therapies.

Conclusion and Future Directions

The combination of SHP2 inhibitors with other targeted therapies, particularly those inhibiting the MAPK pathway, represents a highly promising strategy to enhance anti-tumor efficacy and overcome acquired resistance. The data from various preclinical and clinical studies strongly support this approach. While direct experimental data for this compound in combination therapies is still emerging, its mechanism of action as a SHP2 inhibitor suggests it will likely exhibit similar synergistic properties. Further research is warranted to define the optimal combination partners for this compound, identify predictive biomarkers of response, and translate these promising preclinical findings into effective clinical treatments for patients with a broad range of cancers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SHP836

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of SHP836, a SHP2 allosteric inhibitor. Given the nature of research chemicals, it is crucial to handle and dispose of this compound with the assumption that it is a hazardous substance.

I. Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is mandatory. Due to the limited availability of specific safety data for this compound, it should be handled as a hazardous chemical.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Lab coat

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with skin and eyes.

  • Prevent the generation and inhalation of dust or aerosols.

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent unintended reactions and to ensure compliant disposal.

  • Designated Waste Container: All waste contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Separate Waste Streams:

    • Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be transferred into a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Container Management:

    • Keep waste containers securely sealed when not in use.

    • Do not overfill containers; it is recommended to leave at least 10% headspace.

    • Label the container with a hazardous waste tag as soon as the first item is added.

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.

Step-by-Step Disposal Protocol:

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and procedures that are in compliance with local, state, and federal regulations.

  • Schedule Waste Pickup: Arrange for a pickup of the hazardous waste container with your EHS department or their designated waste management contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution. Ensure that the waste is accurately described on all paperwork.

Flowchart of this compound Disposal Procedure

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Handling this compound assess Conduct Hazard Assessment start->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste Streams (Solid & Liquid) ppe->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect contact_ehs Contact Institutional EHS collect->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Complete Disposal Documentation schedule_pickup->document end_node End: Compliant Disposal document->end_node

Caption: Logical workflow for the proper disposal of this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or watercourses.

  • Cleanup:

    • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

V. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for handling and storage based on available information for similar research chemicals.[2]

ParameterGuidelineSource
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year.MedchemExpress[2]
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing.MedchemExpress SDS[3]
Waste Container Headspace Leave at least 10% headspace.General Best Practice[1]

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize consulting with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling SHP836

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SHP836, a potent allosteric inhibitor of SHP2. The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, alongside a detailed experimental protocol for its use.

Immediate Safety and Handling Precautions

This compound is a small molecule inhibitor and should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical compounds should be strictly followed. A generic SDS from the supplier, MedChemExpress, is available for reference.

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWith side shields to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill and Emergency Procedures

Spill Response:

In the event of a spill, evacuate the immediate area and prevent others from entering.

  • For solid this compound: Gently cover the spill with absorbent material to avoid raising dust. Collect the material into a sealed container for hazardous waste disposal.

  • For this compound solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal.

Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Storage and Disposal Plan

Storage:

Proper storage of this compound is critical to maintain its stability and prevent accidental exposure.

ParameterConditionDuration
Solid Form Dry, dark, and at 0 - 4°CShort term (days to weeks)
-20°CLong term (months to years)
Stock Solution -80°CUp to 2 years[1]
-20°CUp to 1 year[1]

Disposal Plan:

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Physicochemical and Potency Data

The following tables summarize the key quantitative data for this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₆H₁₉Cl₂N₅
Molecular Weight 352.26 g/mol
CAS Number 1957276-35-5
Appearance Solid powder[2]
Purity >98%[2]

Solubility Data:

SolventConcentrationNotes
DMSO 250 mg/mL (709.70 mM)Ultrasonic assistance may be needed.[1]

Biological Activity:

ParameterValueTarget
IC₅₀ 12 µMFull-length SHP2[1][3]

Experimental Protocol: Western Blot for SHP2 Inhibition

This protocol is adapted from a method for a similar SHP2 inhibitor, SHP099, and can be used to assess the efficacy of this compound in a cellular context by monitoring the phosphorylation status of downstream effectors like ERK1/2.[4]

Materials:

  • This compound

  • Cell line of interest (e.g., KYSE-520)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-SHP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (based on its IC₅₀) for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of this compound on protein phosphorylation.

Visualizing the SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, which is a key target of this compound.

SHP2_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->SHP2 Inhibition key_protein Signaling Protein key_inhibitor Inhibitor key_target Target of Inhibition key_outcome Biological Outcome key_activation Activation key_inhibition Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.